Product packaging for 2-Aminoethanesulfonate(Cat. No.:)

2-Aminoethanesulfonate

Cat. No.: B1234054
M. Wt: 124.14 g/mol
InChI Key: XOAAWQZATWQOTB-UHFFFAOYSA-M
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Description

Conceptual Frameworks for Organosulfonate Metabolism in Biological Systems

The metabolism of organosulfonates, particularly 2-aminoethanesulfonate, involves several distinct biosynthetic and degradative pathways that vary across different biological kingdoms. The chemical stability of the carbon-sulfur bond in sulfonates necessitates specific enzymatic machinery for their synthesis and breakdown. uni-konstanz.de

Biosynthesis: In mammals, the primary route for this compound synthesis is the cysteine sulfinic acid pathway . This process begins with the oxidation of L-cysteine to cysteine sulfinic acid (CSA) by the enzyme cysteine dioxygenase (CDO). Subsequently, cysteine sulfinic acid decarboxylase (CSAD), considered the rate-limiting enzyme in many species, catalyzes the decarboxylation of CSA to form hypotaurine (B1206854). nih.govgoogle.com Hypotaurine is then oxidized to this compound, a reaction that is thought to occur spontaneously. google.comunl.edu An alternative route in animals is the transsulfuration pathway , which converts homocysteine to cystathionine, which is then processed through several enzymatic steps to yield hypotaurine and ultimately this compound. wikipedia.org

Other organisms utilize different pathways. For instance, a Serine/Sulfate (B86663) pathway has been identified in microalgae and developing chick embryos. wikipedia.orgunl.edu This pathway uses the carbon backbone from L-serine and sulfur from inorganic sulfate to produce cysteate, which is then decarboxylated to form this compound. wikipedia.orgunl.edu In some bacteria, this compound can be synthesized from the conversion of alanine (B10760859) and 2-sulfoacetaldehyde by the enzyme taurine-pyruvate aminotransferase. google.com

Degradation: The degradation of this compound is primarily carried out by microorganisms. uni-konstanz.de Aerobic degradation pathways often converge on the central intermediate sulfoacetaldehyde (B1196311). uni-konstanz.de This intermediate is then desulfonated by sulfoacetaldehyde acetyltransferase, yielding acetylphosphate (B1214568) and sulfite (B76179), which can be integrated into central metabolism. uni-konstanz.de

Biosynthetic Pathways of this compound
Pathway NameKey SubstratesKey EnzymesPrimary OrganismsReference
Cysteine Sulfinic Acid PathwayL-CysteineCysteine Dioxygenase (CDO), Cysteine Sulfinic Acid Decarboxylase (CSAD)Mammals, Eukaryotes nih.govgoogle.comunl.edu
Transsulfuration PathwayHomocysteine, CystathionineCystathionine Gamma-lyase, CDO, CSADAnimals wikipedia.org
Serine/Sulfate PathwayL-Serine, SulfatePAPS-dependent transferase, Cysteic acid decarboxylaseMicroalgae, Chicken Embryos wikipedia.orgunl.edu
Bacterial PathwayAlanine, 2-SulfoacetaldehydeTaurine-pyruvate aminotransferase (TPAT)Bacteria google.com

Historical Perspectives and Evolution of this compound Research

The scientific journey of this compound began in 1827, when German scientists Friedrich Tiedemann and Leopold Gmelin first isolated the compound from ox bile. wikipedia.orgnih.govnews-medical.net Its name is derived from the Latin taurus, meaning bull or ox. wikipedia.orgnews-medical.net Nearly two decades later, in 1846, the English chemist Edmund Ronalds confirmed its presence in human bile. wikipedia.orgnih.gov

For many years, this compound was regarded primarily as an inert metabolic end-product of the sulfur-containing amino acids methionine and cysteine. annualreviews.org This perception began to shift dramatically in the latter half of the 20th century. Research in the 1970s marked a turning point, with a 1975 study revealing that its deficiency caused severe retinal degeneration in cats. annualreviews.orgnih.gov This discovery spurred a burgeoning interest in its physiological roles. annualreviews.org Subsequent research established it as a "conditionally essential" nutrient, particularly crucial for neonates and infants who have a limited capacity for its synthesis. nih.govnih.gov The evolution of its status from a metabolic curiosity to a molecule of profound biological importance was further solidified in 1985 when it was approved in Japan for the treatment of congestive heart failure, a testament to its significant cardiovascular effects. nih.govconsensus.appmdpi.com

Key Milestones in this compound Research
YearDiscovery or EventSignificanceReference
1827First isolated from ox bile by Tiedemann and Gmelin.Initial discovery of the compound. wikipedia.orgnews-medical.netnih.gov
1846Identified in human bile by Edmund Ronalds.Confirmed its presence in human physiology. wikipedia.orgnih.gov
1975Linked to retinal degeneration in deficient cats.Pivotal finding that sparked modern research into its biological functions. annualreviews.orgnih.gov
~1980sRecognized as a "conditionally essential" nutrient.Highlighted its importance in developmental nutrition, especially for infants. nih.govnih.gov
1985Approved for treating congestive heart failure in Japan.Official recognition of its therapeutic potential in cardiology. nih.govmdpi.com

Significance of this compound within Diverse Biological Disciplines

The importance of this compound spans multiple biological disciplines, owing to its fundamental roles at both the cellular and systemic levels. It is not tissue-specific in its properties, but it accumulates in high concentrations in tissues frequently exposed to oxidative stress, such as inflammatory cells. nih.gov

At the cellular level, its functions are multifaceted. It is a crucial organic osmolyte, regulating cell volume and maintaining fluid balance. nih.govnih.govresearchgate.net It stabilizes cell membranes, protecting them from various forms of damage. nih.govnih.govresearchgate.net Its ability to modulate intracellular calcium levels is vital for numerous cellular processes, including muscle contraction and neurotransmission. nih.govconsensus.appnih.gov Furthermore, it acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. consensus.appnih.govresearchgate.net This antioxidant capacity is linked to its anti-inflammatory properties. consensus.appnih.gov A well-established role is its conjugation with bile acids in the liver to form bile salts, which are essential for fat absorption. nih.govnih.govnih.govresearchgate.net

The significance of this compound extends to major organ systems:

Neuroscience: It functions as an important neuromodulator in the central nervous system, with inhibitory effects that are believed to be mediated through interactions with GABA and glycine (B1666218) receptors. nih.govnews-medical.netresearchgate.net It plays a role in brain development, neuroprotection, and the regulation of neuronal excitability. nih.govconsensus.appnih.gov

Developmental Biology: It is recognized as an essential nutrient for the normal development of fetuses and infants. nih.govmdpi.com Its role is particularly critical for the maturation of the central nervous system and the retina. annualreviews.orgnih.gov

Physiological Significance of this compound
Level of OrganizationDisciplineSpecific Roles & FunctionsReference
CellularCell Biology / BiochemistryOsmoregulation (Cell Volume Control) consensus.appnih.govresearchgate.net
Membrane Stabilization nih.govconsensus.appnih.govresearchgate.net
Calcium Homeostasis Modulation nih.govconsensus.appnih.gov
Antioxidation and Radical Scavenging consensus.appmdpi.comnih.govresearchgate.net
Bile Acid Conjugation nih.govnih.govnih.govresearchgate.net
Organ SystemNeuroscienceNeuromodulation (GABA/Glycine receptor interaction), Neuroprotection, Neuronal Development news-medical.netnih.govresearchgate.netnih.gov
CardiologyRegulation of Cardiac Contractility, Vascular Function, Cardioprotection nih.govnews-medical.netmdpi.com
Developmental BiologyEssential for Fetal and Neonatal Development (especially CNS and Retina) annualreviews.orgnih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NO3S- B1234054 2-Aminoethanesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAAWQZATWQOTB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NO3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis Pathways and Mechanisms of 2 Aminoethanesulfonate

Canonical Biosynthesis Routes

The formation of 2-aminoethanesulfonate in mammals primarily follows two well-established pathways, which utilize different precursor molecules. The most significant of these is the cysteine sulfinic acid pathway, while the serine and sulfate (B86663) pathway represents an alternative route.

Serine and Sulfate Pathway

An alternative route for the synthesis of this compound, known as the serine and sulfate pathway, has been identified in certain organisms and developmental stages, such as in microalgae and developing chick embryos. wikipedia.orgunl.edu This pathway utilizes the amino acid serine as the carbon backbone and inorganic sulfate as the sulfur source. unl.educore.ac.uk

A key initial step in this pathway involves the conversion of L-serine to 2-aminoacrylate. This reaction is catalyzed by the enzyme L-serine dehydratase. wikipedia.orgresearchgate.net Following this, 2-aminoacrylate is converted to cysteic acid through a reaction involving 3'-phosphoadenylyl sulfate (PAPS). wikipedia.org Finally, cysteic acid is decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form taurine (B1682933). wikipedia.orgcore.ac.uk This pathway is notably repressed by cysteine. unl.educore.ac.uk While L-serine dehydratase is a known enzyme primarily involved in gluconeogenesis in the liver, its specific role and regulation within the context of taurine biosynthesis are less well-defined compared to the enzymes of the cysteine sulfinic acid pathway. wikipedia.org

3'-Phosphoadenylyl Sulfate:2-Aminoacrylate C-Sulfotransferase Activity

A specific pathway for taurine biosynthesis involves the enzyme 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase. wikipedia.orgunl.edu This enzyme catalyzes the conversion of 2-aminoacrylate to cysteic acid. wikipedia.org The pathway begins with the conversion of serine to 2-aminoacrylate by serine dehydratase. wikipedia.orgresearchgate.net Subsequently, 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase facilitates the addition of a sulfonate group from 3'-phosphoadenylyl sulfate (PAPS) to 2-aminoacrylate, yielding cysteic acid. wikipedia.orgunl.edu The final step in this pathway is the decarboxylation of cysteic acid to taurine by cysteine sulfinic acid decarboxylase. wikipedia.org This serine/sulfate pathway has been reported in microalgae, developing chicken embryos, and chick liver. wikipedia.orgunl.edu

Comparative Biosynthesis Across Prokaryotic and Eukaryotic Systems

The biosynthesis of this compound exhibits significant diversity between prokaryotic and eukaryotic organisms, reflecting the evolutionary adaptations of these distinct life forms.

Bacterial this compound Biosynthesis

For a long time, the synthesis of taurine was thought to be exclusive to eukaryotes. nih.govnih.govresearchgate.net However, recent discoveries have unveiled a bona fide bacterial taurine biosynthetic pathway. nih.govnih.govresearchgate.net This pathway in bacteria mirrors the mammalian pathway, utilizing cysteine as a precursor. nih.govnih.govresearchgate.net The key enzymes involved are cysteine dioxygenase (CDO), which oxidizes L-cysteine to cysteine sulfinic acid (CSA), and cysteine sulfinic acid decarboxylase (CSAD), which then decarboxylates CSA to produce hypotaurine (B1206854). nih.govnih.govresearchgate.net Hypotaurine is subsequently oxidized to taurine. wikipedia.org The presence of CSAD homologues in certain bacteria, often found in operons with bacterial cysteine dioxygenases, provides strong evidence for this pathway. nih.govnih.govresearchgate.net For instance, CSAD from Synechococcus sp. PCC 7335 has been shown to specifically decarboxylate CSA, leading to the accumulation of intracellular taurine. nih.govnih.gov

Microalgal Biosynthetic Routes

Microalgae have demonstrated the ability to synthesize taurine through multiple routes. unl.eduresearchgate.net One prominent pathway is the serine/sulfate pathway, where the carbon backbone from L-serine is combined with sulfur derived from sulfate. unl.eduresearchgate.net This involves the enzymatic conversion of serine to 2-aminoacrylate, followed by the action of 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase to form cysteic acid, which is then decarboxylated to taurine. wikipedia.orgunl.edu Additionally, some microalgae possess the CDO/CSAD pathway, similar to that found in animals, which converts cysteine to taurine. unl.eduresearchgate.net The presence and dominance of a particular pathway can be species-dependent. researchgate.net For example, while some green algae have CDO1 homologues for the cysteine-derived pathway, certain prasinophytes with high taurine concentrations only possess enzymes for the serine-derived pathway. researchgate.net

Mammalian Biosynthesis Mechanisms

In mammals, the primary route for taurine synthesis is the cysteine sulfinic acid pathway, which predominantly occurs in the liver. wikipedia.orgoup.com This pathway begins with the oxidation of cysteine to cysteine sulfinic acid, a reaction catalyzed by cysteine dioxygenase (CDO). wikipedia.orgnih.govnih.gov Cysteine sulfinic acid is then decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine. wikipedia.orgnih.govnih.gov The final step is the oxidation of hypotaurine to taurine. wikipedia.org While this oxidation is thought to be spontaneous in some contexts, the enzyme hypotaurine dehydrogenase also facilitates this conversion. wikipedia.org Another route, the transsulfuration pathway, converts homocysteine to cystathionine, which is then further processed to hypotaurine and subsequently taurine. wikipedia.org

Genomic and Proteomic Insights into Biosynthetic Enzymes

Advances in genomics and proteomics have provided a deeper understanding of the enzymes involved in this compound biosynthesis, particularly in identifying key structural motifs that determine substrate specificity. umd.educdc.gov

Identification of Conserved Substrate Selectivity Motifs

Research comparing the structurally similar human cysteine sulfinic acid decarboxylase (hCSAD) and human glutamic acid decarboxylase (hGAD) has led to the identification of a three-residue substrate recognition motif (X1aa19X2aaX3) within the active site. nih.govnih.govresearchgate.net This motif is crucial for determining the preferred amino acid substrate for each enzyme. nih.govnih.govresearchgate.net For CSAD, the key residues in this motif are Phe94, Ser114, and Tyr116. researchgate.net The presence of a phenolic side chain at the third position (X3) appears to be particularly important for binding cysteine sulfinic acid (CSA). nih.gov

The discovery of this CSA recognition motif in the genomes of several marine bacteria was a significant breakthrough, leading to the confirmation of a bacterial taurine biosynthetic pathway. nih.govnih.gov Mutational studies have further solidified the importance of this motif. When the CSA-specific motif was introduced into hGAD, the enzyme's selectivity switched dramatically, showing a more than 700-fold preference for decarboxylating CSA over its usual substrate, L-glutamic acid. nih.govnih.gov These findings highlight how specific amino acid residues within the enzyme's active site dictate its catalytic function and, consequently, the metabolic pathways present in an organism.

Table of Compounds Mentioned

Compound NameOther Names
This compoundTaurine, 2-aminoethanesulfonic acid
3'-Phosphoadenylyl sulfatePAPS, Adenosine-3'-phosphate-5'-phosphosulfate
2-Aminoacrylate---
Cysteic acid---
Cysteine---
Cysteine sulfinic acidCSA
Glutamic acidL-glutamic acid
Homocysteine---
Hypotaurine---
SerineL-serine
Cystathionine---

Interactive Data Table: Key Enzymes in this compound Biosynthesis

EnzymePathwaySubstrateProductOrganism(s)
3'-Phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferaseSerine/Sulfate Pathway2-Aminoacrylate, PAPSCysteic acidMicroalgae, Chick Liver wikipedia.orgunl.edu
Cysteine dioxygenase (CDO)Cysteine Sulfinic Acid PathwayCysteineCysteine sulfinic acidMammals, Bacteria wikipedia.orgnih.govnih.gov
Cysteine sulfinic acid decarboxylase (CSAD)Cysteine Sulfinic Acid Pathway / Serine/Sulfate PathwayCysteine sulfinic acid, Cysteic acidHypotaurine, TaurineMammals, Bacteria, Microalgae wikipedia.orgnih.govnih.gov
Serine dehydrataseSerine/Sulfate PathwaySerine2-AminoacrylateMicroalgae, Chick Liver wikipedia.orgresearchgate.net
Hypotaurine dehydrogenaseCysteine Sulfinic Acid PathwayHypotaurineTaurineMammals wikipedia.org

Bioinformatic Prediction of Novel Biosynthetic Pathways

The identification of novel biosynthetic pathways for this compound (taurine) increasingly relies on computational and bioinformatic approaches. These methods allow researchers to mine vast genomic and proteomic databases to predict enzymatic functions and map potential metabolic routes that may not be characterized by traditional experimental techniques. nih.gov By leveraging sequence homology, structural modeling, and comparative genomics, scientists can identify candidate genes and enzymes that may participate in known or entirely new taurine synthesis pathways.

Several bioinformatic strategies have been applied to uncover the complexities of taurine biosynthesis. One key approach is the use of comparative genomics, where the metabolic pathways of a host organism are compared with those of a pathogen to identify unique, non-homologous enzymes that could serve as potential drug targets. hilarispublisher.com For instance, the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database can be used to analyze the taurine and hypotaurine metabolism pathways to find such essential, pathogen-specific enzymes. hilarispublisher.com

Another powerful bioinformatic technique involves the identification of conserved sequence motifs that determine substrate specificity. Research has shown that a specific three-residue substrate recognition motif within the active site of human cysteine sulfinic acid decarboxylase is crucial for coordinating its substrate. nih.gov By searching for this motif in genomic databases, homologous enzymes were identified in marine bacteria, leading to the discovery of a specific cysteine sulfinic acid decarboxylase responsible for taurine accumulation in these organisms. nih.gov Furthermore, in silico analysis of fish genomes has been used to identify putative transcription factors and their binding sites that may regulate the expression of genes involved in taurine biosynthesis, offering insights into the genetic control of this pathway. lajar.cl Computational tools are also instrumental in engineering novel pathways by identifying targeting sequences for the correct localization of heterologously expressed enzymes. google.com

The table below summarizes various computational tools and their applications in the prediction and engineering of this compound biosynthetic pathways.

Computational Tool/ApproachApplication in this compound Biosynthesis ResearchResearch Findings/Objective
Sequence Motif Analysis Identification of a substrate selectivity motif in amino acid decarboxylases. nih.govLed to the discovery of a specific cysteine sulfinic acid decarboxylase in marine bacteria, confirming a key step in a taurine synthesis pathway. nih.gov
Comparative Genomics (e.g., using KEGG) Analysis of metabolic pathways between a host (e.g., Homo sapiens) and a pathogen (e.g., Staphylococcus aureus). hilarispublisher.comIdentification of non-homologous, essential enzymes in the pathogen's taurine metabolism pathway as potential drug targets. hilarispublisher.com
Promoter/Transcription Factor Analysis In silico identification of putative transcription factors and transcription factor binding sites (TFBS) for taurine biosynthesis genes in fish. lajar.clTo understand the regulatory mechanisms controlling the expression of genes involved in taurine synthesis. lajar.cl
Targeting Sequence Prediction Tools (e.g., TargetP, SignalP) Identification of signal peptides or targeting sequences in proteins. google.comTo ensure correct cellular localization of engineered enzymes for creating or enhancing taurine biosynthetic pathways in organisms. google.com
Molecular Docking and Modeling Predicting the preferred orientation of a ligand (e.g., taurine precursor) within the active site of an enzyme. reading.ac.ukTo improve the accuracy of functional predictions for enzymes potentially involved in novel taurine synthesis routes. reading.ac.uk

Metabolic Flux Analysis in this compound Biosynthesis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions, providing critical insights into the regulation and operation of biosynthetic pathways. nih.gov For this compound, MFA has been employed to elucidate the dynamics of its synthesis from precursors like cysteine and to understand how these fluxes are redirected under different physiological or pathological conditions.

One of the primary techniques used is Isotopic Transient 13C Metabolic Flux Analysis (13C-MFA) . This method involves introducing a 13C-labeled substrate, such as [1-13C]glucose, into a cell culture and tracking the incorporation of the isotope into various intracellular metabolites over time. nih.gov By measuring the time-courses of 13C labeling patterns using techniques like gas chromatography-mass spectrometry (GC-MS) and fitting this data to a comprehensive metabolic network model, researchers can estimate intracellular fluxes with high precision. nih.govfrontiersin.org A study on cultured primary astrocytes utilized this approach to build a metabolic network that included glycolysis, the TCA cycle, and the synthesis pathways for several amino acids, including taurine and hypotaurine. nih.gov This allowed for the quantification of fluxes within the central carbon metabolism and its connections to taurine production.

Another computational approach is Flux Balance Analysis (FBA) , which relies on a stoichiometric model of metabolism. FBA calculates the flow of metabolites through a network to satisfy a specific biological objective, such as maximizing biomass production. vntu.edu.ua This method was used to investigate the redistribution of metabolic fluxes in cancer cells with altered activity of S-adenosylmethionine decarboxylase (SAMdc), a key enzyme in polyamine metabolism. vntu.edu.ua The in silico model included the synthesis pathways for glutathione (B108866) and taurine. The analysis predicted that inactivation of SAMdc leads to a significant increase in the flux towards taurine and glutathione synthesis, highlighting a metabolic reprogramming mechanism in cancer cells. vntu.edu.ua Specifically, the model predicted that under these conditions, the metabolic flux at the cysteine branch point shifts towards the activity of cysteine dioxygenase (CDO), the first step in the primary taurine synthesis pathway. vntu.edu.ua

Research on cultured rat astrocytes has provided direct measurements of synthesis rates, complementing MFA studies. The rate of taurine synthesis from extracellular cysteine was determined to be 21.2 ± 2.0 pmol ⋅ mg protein−1 ⋅ min−1. physiology.org This study also found that the activity of cysteine dioxygenase (CDO) is strongly dependent on the intracellular concentration of cysteine and appears to be the rate-limiting step for taurine synthesis in these cells. physiology.org

The table below presents key findings from studies utilizing metabolic flux analysis and related quantitative methods to investigate this compound biosynthesis.

Study SystemMethodologyKey Findings Related to this compound FluxQuantitative Data
Cultured Rat Astrocytes Isotope labeling with [35S]cysteineDetermined the rate-limiting step and basal synthesis rate of taurine. physiology.orgTaurine synthesis rate: 21.2 ± 2.0 pmol ⋅ mg protein−1 ⋅ min−1. physiology.org
Cultured Primary Astrocytes Isotopic Transient 13C Metabolic Flux Analysis (13C-MFA)Integrated taurine/hypotaurine synthesis into a comprehensive metabolic network of astrocyte energy metabolism. nih.govThe model included 47 fluxes, with the taurine synthesis pathway branching from cysteine catabolism. nih.gov
Cancer Cell Model (in silico) Flux Balance Analysis (FBA)Predicted a significant increase in flux towards taurine synthesis upon inactivation of S-adenosylmethionine decarboxylase (SAMdc). vntu.edu.uaThe flux through cysteine dioxygenase (CDO) was predicted to increase, redirecting cysteine metabolism towards taurine production. vntu.edu.ua

Catabolism and Degradation Pathways of 2 Aminoethanesulfonate

Aerobic Degradation Mechanisms

Under aerobic conditions, many bacteria employ a pathway that begins with the cleavage of the carbon-sulfur bond to release sulfite (B76179). uni-konstanz.de This process is initiated by powerful oxygenase enzymes and funnels the resulting carbon backbone into central metabolism. uni-konstanz.deuni-konstanz.de

Oxygenolytic desulfonation is a primary mechanism for aerobic taurine (B1682933) degradation. This process utilizes molecular oxygen to hydroxylate the carbon atom attached to the sulfonate group, leading to the spontaneous elimination of sulfite. ebi.ac.ukpnas.org This strategy is employed by enzymes such as taurine dioxygenase and alkanesulfonate monooxygenase. ebi.ac.ukresearchgate.net

Taurine:alpha-ketoglutarate dioxygenase (TauD) is a key enzyme in the aerobic degradation of taurine, particularly in bacteria like Escherichia coli when alternative sulfur sources are scarce. ebi.ac.ukpnas.orgresearchgate.net It belongs to the family of α-ketoglutarate (αKG)-dependent non-heme iron(II) dioxygenases. acs.orggrantome.com The catalytic mechanism of TauD is a well-studied process that involves the binding of Fe(II), α-ketoglutarate, and then taurine to the active site, forming a quaternary complex. acs.orgnih.gov

The reaction is initiated when molecular oxygen binds to the Fe(II) center of this complex. ebi.ac.uk This binding leads to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO2, which in turn generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. ebi.ac.ukresearchgate.net This potent oxidizing species abstracts a hydrogen atom from the C1 position of taurine, creating a substrate radical. pnas.org This is followed by a "rebound" step where a hydroxyl group is transferred to the radical, forming an unstable 1-hydroxy-2-aminoethanesulfonate intermediate. ebi.ac.ukresearchgate.net This intermediate then spontaneously decomposes, releasing aminoacetaldehyde and sulfite (SO₃²⁻). ebi.ac.ukuniprot.org

TauD exhibits a preference for taurine but can also act on other small sulfonated compounds, though often with lower efficiency. uniprot.org Its specificity is crucial for ensuring the targeted release of sulfite from taurine for assimilation by the cell. pnas.org

Property Description References
Enzyme Name Taurine:alpha-ketoglutarate dioxygenase (TauD) ebi.ac.uk
EC Number 1.14.11.17 uniprot.org
Cofactors Fe(II), α-ketoglutarate ebi.ac.ukuniprot.org
Substrates Taurine, O₂, α-ketoglutarate uniprot.org
Products Aminoacetaldehyde, Sulfite, Succinate, CO₂ uniprot.org
Key Intermediate Fe(IV)=O (ferryl-oxo) species pnas.orgresearchgate.net
Mechanism Hydroxylation of taurine C1, leading to spontaneous sulfite elimination. ebi.ac.ukpnas.org

The SsuD enzyme is an alkanesulfonate monooxygenase that represents another pathway for the desulfonation of aliphatic sulfonates. researchgate.netuniprot.org Unlike TauD, SsuD is part of a two-component system, working in conjunction with an FMN reductase called SsuE. researchgate.netnih.gov SsuE provides reduced flavin mononucleotide (FMNH₂) which is an absolute requirement for SsuD's catalytic activity. uniprot.orgnih.gov

SsuD catalyzes the oxygenolytic cleavage of the C-S bond in a wide range of linear alkanesulfonates, converting them into the corresponding aldehyde and sulfite. uniprot.orgnih.gov The enzyme is capable of acting on substrates with chain lengths from C2 to C10. uniprot.org The proposed mechanism involves the reaction of FMNH₂ with molecular oxygen at the SsuD active site to form a C4a-peroxyflavin intermediate. nih.gov This intermediate then performs a nucleophilic attack on the sulfur atom of the alkanesulfonate substrate, leading to the cleavage of the C-S bond and the release of sulfite and an aldehyde. nih.gov While TauD is specific for taurine, the SsuD/SsuE system provides bacteria with the versatility to utilize a broader spectrum of sulfonated compounds as sulfur sources. researchgate.net

Property Description References
Enzyme Name Alkanesulfonate monooxygenase (SsuD) uniprot.org
EC Number 1.14.14.5 uniprot.org
System Two-component: SsuD (monooxygenase) and SsuE (FMN reductase) researchgate.netnih.gov
Cofactor FMNH₂ (provided by SsuE) uniprot.org
Substrates Alkanesulfonate, FMNH₂, O₂ uniprot.org
Products Aldehyde, Sulfite, FMN, H₂O uniprot.org
Substrate Range C2 to C10 linear alkanesulfonates uniprot.org

Sulfoacetaldehyde (B1196311) is a central intermediate in the degradation pathways of several C2 sulfonates, including taurine and isethionate. uni-konstanz.deuni-konstanz.ded-nb.info In some bacterial pathways, taurine is not directly desulfonated by TauD but is first converted to sulfoacetaldehyde through the action of enzymes like taurine dehydrogenase. researchgate.netnih.gov This reaction involves the oxidative deamination of taurine, yielding sulfoacetaldehyde and ammonium (B1175870). researchgate.netnih.gov

Once formed, sulfoacetaldehyde becomes the substrate for the key desulfonation step in this particular pathway. uni-konstanz.deuni-konstanz.de It is channeled into a reaction catalyzed by sulfoacetaldehyde acetyltransferase (Xsc), which cleaves the carbon-sulfur bond. uni-konstanz.deresearchgate.net The formation of sulfoacetaldehyde thus represents a point of convergence where different sulfonate degradation pathways merge before the final release of inorganic sulfur. d-nb.infomicrobiologyresearch.org

Sulfoacetaldehyde acetyltransferase, also known as Xsc, is a crucial enzyme that catalyzes the desulfonation of sulfoacetaldehyde. researchgate.netwikipedia.org This enzyme belongs to the transferase family. wikipedia.org The reaction it catalyzes is a phosphatolytic cleavage, where sulfoacetaldehyde is converted into acetyl phosphate (B84403) and sulfite. d-nb.infomicrobiologyresearch.orgwikipedia.org

The systematic name for this enzyme is acetyl-phosphate:sulfite S-acetyltransferase. wikipedia.org The function of Xsc is a pivotal step in the metabolic pathway, as it accomplishes two critical tasks simultaneously: it cleaves the stable carbon-sulfur bond to release usable sulfite, and it produces acetyl phosphate, a high-energy compound that can be readily integrated into the cell's central carbon metabolism. uni-konstanz.ded-nb.info The enzyme is inducible and its presence is a key indicator of an organism's ability to metabolize C2 sulfonates via the sulfoacetaldehyde intermediate. uni-konstanz.demicrobiologyresearch.org

Enzyme Name Sulfoacetaldehyde acetyltransferase (Xsc)
EC Number 2.3.3.15
Reaction Sulfoacetaldehyde + Phosphate ⇌ Acetyl phosphate + Sulfite
Enzyme Class Transferase (specifically, an acyltransferase)
Role Desulfonation of sulfoacetaldehyde and formation of a high-energy phosphate compound.
Source: d-nb.infomicrobiologyresearch.orgwikipedia.org

Following the action of sulfoacetaldehyde acetyltransferase (Xsc), the two products, acetylphosphate (B1214568) and sulfite, are further metabolized. uni-konstanz.deuni-konstanz.de

Acetylphosphate is a valuable high-energy intermediate. d-nb.info It can be converted by phosphate acetyltransferase (Pta) into acetyl-CoA, which is a central molecule in cellular metabolism and can enter the tricarboxylic acid (TCA) cycle for energy generation or be used for various biosynthetic purposes. uni-konstanz.demicrobiologyresearch.org Alternatively, acetylphosphate can be converted to acetate (B1210297) by acetate kinase, a reaction that generates ATP through substrate-level phosphorylation.

Sulfite (SO₃²⁻) is the liberated sulfur source. uni-konstanz.de However, it can be toxic to the cell, so it is typically oxidized rapidly to the less toxic and more usable form, sulfate (B86663) (SO₄²⁻). uni-konstanz.deuni-konstanz.de This oxidation is carried out by the enzyme sulfite dehydrogenase. uni-konstanz.demicrobiologyresearch.org In some bacteria, a specific sulfite exporter, such as TauE, is responsible for translocating the sulfite into the periplasm where it is then oxidized to sulfate. microbiologyresearch.org The resulting sulfate can then be assimilated by the cell to synthesize essential sulfur-containing biomolecules like the amino acids cysteine and methionine. researchgate.net

Role of Rhodococcus Strains in Aerobic 2-Aminoethanesulfonate Utilization

Strains of Rhodococcus, such as Rhodococcus opacus, are capable of utilizing taurine as a sole source of carbon, energy, nitrogen, and sulfur for aerobic growth. dntb.gov.uauni-konstanz.dedntb.gov.uaasm.org The degradation pathway in these gram-positive bacteria often involves the enzyme sulfoacetaldehyde acetyltransferase (Xsc). d-nb.info In Rhodococcus opacus ISO-5, taurine degradation leads to the desulfonation of the molecule. asm.org The aerobic breakdown of taurine in these organisms can also proceed via a taurine:pyruvate (B1213749) transaminase (Tpa) coupled with an alanine (B10760859) dehydrogenase (Ald). d-nb.info

Anaerobic Degradation Mechanisms

Under anoxic conditions, several anaerobic bacteria have evolved specialized pathways to metabolize taurine. These mechanisms are crucial in environments like the human gut and anoxic sediments.

A key anaerobic strategy for taurine degradation begins with a transamination reaction. This pathway is notably characterized in the human gut bacterium Bilophila wadsworthia, which links taurine metabolism to hydrogen sulfide (B99878) production. pnas.orguniprot.orguniprot.org

The initial step in this anaerobic pathway is catalyzed by taurine-pyruvate aminotransferase (Tpa) (EC 2.6.1.77). nih.govsemanticscholar.org This enzyme was purified and characterized from Bilophila wadsworthia RZATAU. nih.govresearchgate.net The reaction is dependent on pyridoxal (B1214274) 5'-phosphate as a cofactor. nih.govgenome.jp Tpa exhibits specificity for taurine and the amino group acceptor, pyruvate. nih.govsemanticscholar.org Besides pyruvate, the enzyme can also utilize 2-ketobutyrate and oxaloacetate as amino group acceptors. nih.govresearchgate.net While its primary substrate is taurine, it can also act on hypotaurine (B1206854) and β-alanine. uniprot.orgnih.gov

Table 1: Properties of Taurine-Pyruvate Aminotransferase (Tpa) from Bilophila wadsworthia

PropertyValue/DescriptionSource
Enzyme Commission No. EC 2.6.1.77 uniprot.org
Cofactor Pyridoxal 5'-phosphate nih.govgenome.jp
Primary Substrates Taurine, Pyruvate nih.govsemanticscholar.org
Alternative Amino Acceptors 2-Ketobutyrate, Oxaloacetate nih.govresearchgate.net
Other Substrates Hypotaurine, β-alanine uniprot.orgnih.gov
Organism Bilophila wadsworthia nih.govsemanticscholar.org

The transamination reaction catalyzed by Tpa transfers the amino group from taurine to pyruvate. semanticscholar.orgresearchgate.net This enzymatic step results in the formation of two primary products: sulfoacetaldehyde and L-alanine. uniprot.orgnih.govgenome.jp This reaction is the first committed step in the anaerobic degradation pathway of taurine in organisms like Bilophila wadsworthia. uniprot.orgsemanticscholar.org

Table 2: Key Enzymes in the Anaerobic Taurine Transamination Pathway

EnzymeEC NumberFunctionOrganismSource
Taurine-Pyruvate Aminotransferase (Tpa) 2.6.1.77Converts taurine and pyruvate to sulfoacetaldehyde and L-alanine.Bilophila wadsworthia uniprot.orgnih.gov
Alanine Dehydrogenase (Ald) 1.4.1.1Regenerates pyruvate from L-alanine, producing ammonia (B1221849).Bilophila wadsworthia d-nb.infod-nb.info

An alternative anaerobic strategy for taurine degradation is fermentative desulfonation, which leads to the production of hydrogen sulfide (sulfidogenesis). The marine bacterium Desulforhopalus singaporensis ferments taurine as its sole source of carbon, energy, and nitrogen, producing acetate, ammonia, and sulfide as end products. researchgate.netnih.gov Similarly, the gram-positive, spore-forming anaerobe Desulfonispora thiosulfatigenes ferments taurine, but it produces thiosulfate (B1220275) instead of sulfide. d-nb.info In the human gut, Bilophila wadsworthia is a key organism responsible for sulfidogenesis from taurine. pnas.org It converts taurine into sulfite, which is then respired to produce hydrogen sulfide (H₂S). pnas.orgresearchgate.net This process involves the conversion of taurine to isethionate, which is then cleaved by the enzyme isethionate sulfite-lyase. pnas.orgillinois.edu The ability to perform anaerobic desulfonation has also been observed in other bacteria, such as certain Clostridium species. nih.govnih.gov

Fermentative Desulfonation and Sulfidogenesis

Thiosulfate Production during this compound Fermentation

Certain anaerobic bacteria can ferment this compound, leading to the production of thiosulfate. An example of such an organism is Desulfonispora thiosulfatigenes, a widespread bacterium capable of fermenting taurine. oup.comdntb.gov.ua In this fermentation process, taurine is converted to thiosulfate. oup.com This pathway represents one of the several fates of the sulfonate group from taurine under anaerobic conditions. Another organism, belonging to the Clostridium group, has also been identified to convert taurine to thiosulfate, likely proceeding through a transamination reaction to form sulfoacetaldehyde. oup.com

Sulfide Production in Sulfate-Reducing Bacteria

Sulfate-reducing bacteria (SRB) can utilize this compound as a source of sulfur, ultimately producing hydrogen sulfide (H₂S). Desulforhopalus singaporensis, an obligately anaerobic marine bacterium, ferments taurine to produce acetate, ammonia, and sulfide as end products. nih.govnih.govresearchgate.netasm.org This organism is notable as it was the first example of an organism demonstrating sulfidogenesis directly from taurine fermentation. nih.govasm.org The process involves the release of sulfite from the taurine molecule, which is then reduced to sulfide. researchgate.net This capability is significant in various habitats, highlighting the role of sulfonates as potential sources of hydrogen sulfide. nih.gov

In the human gut, Bilophila wadsworthia is a key bacterium that utilizes taurine for anaerobic respiration, producing hydrogen sulfide. asm.orgresearchgate.netsciencedaily.com It converts taurine to sulfite, which is then reduced by a dissimilatory sulfite reductase to H₂S. researchgate.netpnas.orgpnas.org This metabolic capability links dietary components rich in taurine to the production of potentially toxic H₂S in the gut. sciencedaily.compnas.org

Isethionate Sulfite-Lyase (IslA) and Glycyl Radical Enzyme Mechanisms

A crucial step in the anaerobic degradation of this compound by some bacteria involves the intermediate, isethionate (2-hydroxyethanesulfonate). The pathway, particularly elucidated in Bilophila wadsworthia, begins with the deamination of taurine to sulfoacetaldehyde by taurine:pyruvate aminotransferase. pnas.orgpnas.orgoup.comuniprot.org This is followed by the reduction of sulfoacetaldehyde to isethionate. pnas.orgpnas.org

The key C-S bond cleavage is catalyzed by the enzyme isethionate sulfite-lyase (IslA), a member of the glycyl radical enzyme (GRE) family. pnas.orgpnas.orgwikipedia.org IslA is a dimeric protein with an active site shielded within a barrel-like structure. wikipedia.org The enzyme is activated by another enzyme, IslB, which uses S-adenosylmethionine (SAM) to generate a radical. wikipedia.org The IslA enzyme then catalyzes the cleavage of isethionate into acetaldehyde (B116499) and sulfite. pnas.orgpnas.orgwikipedia.org This radical-based mechanism is a novel strategy for breaking the stable carbon-sulfur bond in an anoxic environment. pnas.org The sulfite produced is subsequently reduced to hydrogen sulfide, while the acetaldehyde is oxidized to acetyl-CoA. pnas.org

The discovery of IslA has significantly advanced the understanding of anaerobic organosulfonate metabolism and H₂S production in microbial communities. sciencedaily.compnas.org

Role of Specific Anaerobic Bacteria (e.g., Bilophila wadsworthia, Clostridium pasteurianum, Desulforhopalus singaporensis)

Several anaerobic bacteria play distinct roles in the degradation of this compound.

Bilophila wadsworthia : This human gut bacterium is a prominent taurine degrader. It uses taurine as an electron acceptor for anaerobic respiration, a process that involves converting taurine to sulfite and then to hydrogen sulfide. asm.orgresearchgate.netoup.com The pathway involves several enzymes, including taurine:pyruvate aminotransferase and the glycyl radical enzyme isethionate sulfite-lyase (IslA). pnas.orgoup.comuniprot.org The alanine produced during the initial transamination is converted to pyruvate and ammonia by alanine dehydrogenase. d-nb.info The entire process results in the end products ammonia, acetate, and sulfide. asm.orgoup.com

Clostridium pasteurianum : This soil bacterium can utilize this compound as a sole source of sulfur for growth under anaerobic conditions, although not as a carbon, energy, or nitrogen source. asm.orgportlandpress.com Strains of this bacterium possess taurine:pyruvate aminotransferase activity, which converts taurine to sulfoacetaldehyde. asm.orgillinois.edu A recently discovered pathway in Clostridium species involves the conversion of taurine to isethionate, followed by C-S bond cleavage by the oxygen-sensitive isethionate sulfo-lyase (also known as IseG or IslA), which releases sulfite for sulfur assimilation. portlandpress.comillinois.edu

Desulforhopalus singaporensis : This marine sulfate-reducing bacterium is capable of fermenting this compound as its sole source of carbon, energy, and nitrogen. nih.govnih.govresearchgate.net The fermentation yields acetate, ammonia, and sulfide. nih.govasm.org Unlike B. wadsworthia, it does not appear to utilize isethionate. nih.govresearchgate.net This organism represents a direct fermentation pathway from taurine to sulfide. nih.gov

Table 1: Key Bacteria in Anaerobic this compound Degradation

BacteriumHabitatMetabolic StrategyKey EnzymesEnd Products from Taurine
Bilophila wadsworthia Human IntestineAnaerobic RespirationTaurine:pyruvate aminotransferase, Isethionate sulfite-lyase (IslA), Dissimilatory sulfite reductaseAmmonia, Acetate, Sulfide asm.orgoup.com
Clostridium pasteurianum SoilSulfur AssimilationTaurine:pyruvate aminotransferase, Isethionate sulfo-lyase (IseG/IslA)Sulfite (for assimilation) asm.orgportlandpress.com
Desulforhopalus singaporensis Marine SedimentFermentationNot fully elucidatedAcetate, Ammonia, Sulfide nih.govnih.gov
Desulfonispora thiosulfatigenes Freshwater/MarshFermentationNot fully elucidatedThiosulfate oup.com

Convergence of Sulfonate Degradation Pathways

The degradation pathways of various C2 sulfonates, including this compound (taurine), isethionate, and sulfoacetate, often converge on a common intermediate, sulfoacetaldehyde. researchgate.net In aerobic bacteria like Cupriavidus necator, taurine and isethionate are converted to sulfoacetaldehyde, which is then cleaved by sulfoacetaldehyde acetyltransferase (Xsc) to produce acetyl phosphate and sulfite. researchgate.net

In anaerobic environments, a different convergence point is observed, centered around the intermediate isethionate and the glycyl radical enzyme isethionate sulfite-lyase (IslA/IseG). portlandpress.comnih.gov Pathways for taurine degradation in bacteria like Bilophila wadsworthia and some Clostridium species proceed through isethionate. pnas.orgportlandpress.com Furthermore, degradation of other complex sulfonates, like sulfoquinovose, can produce isethionate as a by-product, which can then be utilized by sulfite-reducing bacteria. nih.gov

This convergence on isethionate highlights the central role of the IslA/IseG enzyme in anaerobic sulfonate catabolism. This enzyme enables diverse anaerobic bacteria, including both respiring and fermenting organisms, to cleave the stable C-S bond and access the sulfur atom. pnas.orgportlandpress.com The released sulfite can then either be used as a terminal electron acceptor in anaerobic respiration to produce H₂S (as in B. wadsworthia) or be assimilated into cellular components (as in C. pasteurianum). pnas.orgportlandpress.comnih.gov This demonstrates a key bifurcation and convergence point in the anaerobic sulfur cycle, linking the degradation of various organosulfonates to either energy conservation or biosynthesis.

Enzymology and Structural Biology of 2 Aminoethanesulfonate Metabolism

Enzyme Characterization and Kinetics

The functionality of enzymes central to taurine (B1682933) metabolism is defined by their substrate preferences, kinetic parameters, and the specific environmental and chemical conditions required for optimal activity.

The Michaelis constant (Kₘ) reflects the affinity of an enzyme for its substrate; a lower Kₘ value generally signifies a higher affinity. Enzymes in the taurine degradation pathways exhibit a range of specificities and affinities for their respective substrates.

For instance, Taurine/α-ketoglutarate dioxygenase (TauD) from Escherichia coli shows a high affinity for its primary substrate, taurine, with a Kₘ value of 55 µM. nih.govresearchgate.net Its affinity for the co-substrate α-ketoglutarate is even higher, with a Kₘ of 11 µM. nih.govresearchgate.net While taurine is the preferred substrate, TauD can also act on other sulfonated compounds like pentanesulfonic acid and 3-(N-morpholino)propanesulfonic acid, albeit at significant rates. nih.govresearchgate.net

In the anaerobic pathway, Taurine:pyruvate (B1213749) aminotransferase (Tpa) from the bacterium Bilophila wadsworthia initiates taurine metabolism. nih.gov This enzyme displays a Kₘ of 7.1 mM for taurine and a higher affinity for its amino group acceptor, pyruvate, with a Kₘ of 0.82 mM. nih.gov Tpa is not strictly specific to taurine; it can also transaminate hypotaurine (B1206854), beta-alanine, and, to a lesser extent, cysteine and 3-aminopropanesulfonate. nih.gov Besides pyruvate, it can utilize 2-ketobutyrate and oxaloacetate as amino group acceptors. nih.gov

Sulfite (B76179) dehydrogenase , an enzyme that oxidizes the sulfite released from taurine, shows varying affinities for its substrate depending on its source and state. The membrane-bound fraction from Thiobacillus thiooxidans has a Kₘ for sulfite of 4.88 mM, whereas the purified enzyme exhibits a higher affinity with a Kₘ of 1.95 mM. tandfonline.com

The table below summarizes the Kₘ values for key enzymes in 2-aminoethanesulfonate metabolism.

EnzymeOrganismSubstrateKₘ Value
Taurine/α-ketoglutarate dioxygenase (TauD)Escherichia coliTaurine55 µM
Taurine/α-ketoglutarate dioxygenase (TauD)Escherichia coliα-ketoglutarate11 µM
Taurine:pyruvate aminotransferase (Tpa)Bilophila wadsworthiaTaurine7.1 mM
Taurine:pyruvate aminotransferase (Tpa)Bilophila wadsworthiaPyruvate0.82 mM
Sulfite Dehydrogenase (membrane fraction)Thiobacillus thiooxidansSulfite4.88 mM
Sulfite Dehydrogenase (purified)Thiobacillus thiooxidansSulfite1.95 mM

This table is interactive. You can sort and filter the data.

Enzymatic activity is highly dependent on pH and temperature. The enzymes involved in taurine metabolism function optimally under specific conditions, which often reflect the physiological environment of the host organism.

Taurine/α-ketoglutarate dioxygenase (TauD) from E. coli demonstrates maximum activity at a pH of 6.9. nih.govresearchgate.net

Taurine:pyruvate aminotransferase (Tpa) from B. wadsworthia has an optimal temperature of 35°C and an optimal pH of 9.0. uniprot.org

Sulfite dehydrogenase from T. thiooxidans has an optimal pH of 7.5 for both the membrane-bound and purified forms. tandfonline.com However, their optimal temperatures differ, with the membrane fraction functioning best at 25°C and the purified enzyme at 20°C. tandfonline.com Another sulfide (B99878) dehydrogenase from Pyrococcus furiosus shows an optimal temperature of 80°C and an optimal pH of 8.0 with polysulfide as a substrate. uniprot.org

Alanine (B10760859) dehydrogenase from B. wadsworthia, which is involved in regenerating pyruvate for the Tpa reaction, operates optimally at 35°C and a pH of 9.0 for reductive amination. d-nb.info

Sulfite oxidase from Homo sapiens has an optimal pH of 8.5 and an optimal temperature of 25°C. nzytech.com

The optimal conditions for these enzymes are detailed in the table below.

EnzymeOrganismOptimal pHOptimal Temperature
Taurine/α-ketoglutarate dioxygenase (TauD)Escherichia coli6.9Not specified
Taurine:pyruvate aminotransferase (Tpa)Bilophila wadsworthia9.035°C
Sulfite Dehydrogenase (purified)Thiobacillus thiooxidans7.520°C
Sulfite Dehydrogenase (membrane)Thiobacillus thiooxidans7.525°C
Sulfide DehydrogenasePyrococcus furiosus8.080°C
Alanine DehydrogenaseBilophila wadsworthia9.035°C
Sulfite OxidaseHomo sapiens8.525°C

This table is interactive. You can sort and filter the data.

Cofactors are non-protein chemical compounds that are required for an enzyme's activity. The enzymes of taurine metabolism rely on a variety of cofactors to perform their catalytic functions.

Taurine/α-ketoglutarate dioxygenase (TauD) is a classic non-heme iron enzyme that has an absolute requirement for Fe(II) and the co-substrate 2-oxoglutarate to catalyze the hydroxylation of taurine. nih.govnih.gov The reaction also consumes molecular oxygen (O₂), and its activity is stimulated by ascorbate . nih.govresearchgate.net

Taurine:pyruvate aminotransferase (Tpa) requires pyridoxal (B1214274) 5'-phosphate (PLP) , a derivative of vitamin B6, to catalyze the transfer of an amino group from taurine to pyruvate. nih.govuniprot.org Although the purified enzyme from B. wadsworthia contained PLP, obtaining a highly active form necessitated the addition of PLP to all buffers during the purification process. nih.gov

Alanine dehydrogenase utilizes NAD(P)H for the reductive amination of pyruvate to alanine, a key step in regenerating the amino acceptor for the Tpa reaction in B. wadsworthia. d-nb.info

Sulfoacetaldehyde (B1196311) acetyltransferase (Xsc) , which cleaves sulfoacetaldehyde, requires thiamin diphosphate (B83284) (ThDP) and Mg²⁺ ions for its activity. nih.gov

L-cysteate decarboxylase , an enzyme that converts L-cysteate to taurine, is dependent on pyridoxal 5'-phosphate . expasy.orgenzyme-database.org

Isethionate sulfite-lyase (IslA) is a glycyl radical enzyme that is activated by an activating enzyme (IslB) which uses S-adenosylmethionine (SAM) to generate the initial radical species. wikipedia.org

Reaction Mechanisms of Key Enzymes

The degradation of the chemically stable sulfonate group of taurine requires sophisticated chemical reactions catalyzed by specialized enzymes.

This class of enzymes catalyzes oxidation-reduction reactions. In taurine metabolism, they are crucial for the initial attack on the taurine molecule and subsequent processing of intermediates.

Dioxygenases : The most studied enzyme in this category is Taurine/α-ketoglutarate dioxygenase (TauD) . wikipedia.org It is a non-heme Fe(II)/2-oxoglutarate-dependent oxygenase. nih.gov The catalytic cycle begins with the binding of 2-oxoglutarate to the Fe(II) center in the active site, followed by taurine binding. ebi.ac.uk This allows for the coordination of dioxygen (O₂) to the iron center. ebi.ac.uk This binding triggers the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, which is coupled to the formation of a highly reactive Fe(IV)-oxo (ferryl) intermediate. nih.govnih.govpnas.org This powerful oxidizing species then abstracts a hydrogen atom from the C1 carbon of taurine, leading to the hydroxylation of the substrate. ebi.ac.ukpnas.org The resulting 1-hydroxy-2-aminoethanesulfonate intermediate is unstable and spontaneously decomposes to release sulfite and aminoacetaldehyde. nih.govebi.ac.uk

Dehydrogenases : Taurine dehydrogenase (TDH) catalyzes the deaminating oxidation of taurine to sulfoacetaldehyde. d-nb.infowikipedia.org The reaction involves the removal of an amino group and the transfer of electrons to an acceptor molecule. wikipedia.org In some bacteria, the physiological electron acceptor has been identified as cytochrome c. d-nb.infoAlanine dehydrogenase is another critical oxidoreductase in the anaerobic pathway, catalyzing the reversible oxidative deamination of L-alanine to pyruvate using NAD⁺ as a cofactor, thereby regenerating the pyruvate needed by Tpa. d-nb.info

These enzymes are responsible for transferring functional groups and cleaving chemical bonds through mechanisms other than hydrolysis or oxidation.

Aminotransferases : Taurine:pyruvate aminotransferase (Tpa) is a key enzyme in the anaerobic degradation of taurine, found in organisms like Bilophila wadsworthia. nih.govwikipedia.org It catalyzes the transfer of the amino group from taurine to pyruvate. wikipedia.org This reaction, which requires the cofactor pyridoxal 5'-phosphate (PLP), produces L-alanine and 2-sulfoacetaldehyde. wikipedia.orgscirp.org The mechanism is typical of PLP-dependent aminotransferases, involving the formation of a Schiff base intermediate between the substrate and the PLP cofactor.

Lyases : Isethionate sulfite-lyase (IslA) is a glycyl radical enzyme that catalyzes a critical C-S bond cleavage step in the anaerobic catabolism of taurine. wikipedia.orgnih.gov After taurine is converted to isethionate (via sulfoacetaldehyde), IslA cleaves isethionate into acetaldehyde (B116499) and sulfite. wikipedia.org The reaction is initiated by a glycyl radical, which abstracts a hydrogen atom from the substrate. acs.org Recent studies suggest a mechanism involving a 1,2-SO₃⁻ radical migration, followed by hydrogen atom transfer and subsequent elimination of sulfite. acs.orgL-cysteate decarboxylase is a PLP-dependent lyase that catalyzes the formation of taurine from L-cysteate by removing a carboxyl group as CO₂. expasy.orgenzyme-database.org Another lyase, sulfoacetaldehyde acetyltransferase (Xsc) , previously thought to be a lyase (EC 4.4.1.12), was reclassified as a transferase (EC 2.3.3.15). nih.govwikipedia.org It catalyzes the cleavage of sulfoacetaldehyde into sulfite and acetyl phosphate (B84403). nih.gov

Glycyl Radical Enzyme Catalysis

The anaerobic metabolism of this compound in certain gut bacteria, such as the human intestinal bacterium Bilophila wadsworthia, employs a sophisticated pathway that relies on glycyl radical enzyme (GRE) catalysis. pnas.orgnih.gov This pathway is a significant contributor to the production of hydrogen sulfide (H₂S) in the human gut. pnas.orgresearchgate.net

The metabolic sequence begins with the deamination of this compound to sulfoacetaldehyde, a reaction catalyzed by taurine:pyruvate aminotransferase. pnas.orgnih.gov Subsequently, sulfoacetaldehyde is reduced to isethionate (2-hydroxyethanesulfonate) by an NADH-dependent reductase. pnas.orgnih.gov The critical step in this pathway is the cleavage of the carbon-sulfur bond in isethionate, a chemically challenging reaction. pnas.orgresearchgate.net

This C-S bond cleavage is performed by a recently identified glycyl radical enzyme, isethionate sulfite-lyase (IslA), with its activating enzyme (activase) IslB. researchgate.netuniprot.org IslA catalyzes a novel, radical-based cleavage of isethionate to produce sulfite and acetaldehyde. pnas.orgresearchgate.net This reaction expands the known chemical capabilities of the GRE superfamily. nih.govresearchgate.net The sulfite is then reduced to H₂S, while the acetaldehyde is oxidized to acetyl-CoA. nih.gov The discovery of IslA and its role in this pathway has provided a deeper understanding of anaerobic organosulfonate respiration and H₂S production in the gut microbiome. pnas.orgnih.gov

Key Enzymes in the Anaerobic Pathway

Enzyme Function Organism Example
Taurine:pyruvate aminotransferase Deamination of taurine to sulfoacetaldehyde Bilophila wadsworthia
Sulfoacetaldehyde reductase (SarD) Reduction of sulfoacetaldehyde to isethionate Bilophila wadsworthia

Structural Studies of this compound-Metabolizing Enzymes

The molecular architecture of enzymes that metabolize this compound is crucial for understanding their function. High-resolution structural data from techniques like X-ray crystallography provide invaluable insights into their active sites, substrate specificity, and catalytic mechanisms. nih.govxray.cz

Crystal Structures and Active Site Analysis

Detailed crystal structures have been determined for several key enzymes involved in this compound metabolism, most notably the aerobic enzyme taurine dioxygenase (TauD) from Escherichia coli. uniprot.orgwikipedia.org TauD is an α-ketoglutarate-dependent hydroxylase that catalyzes the conversion of taurine to aminoacetaldehyde and sulfite. uniprot.orgusda.gov

The crystal structure of TauD reveals a common double-stranded β-helix or "jelly-roll" fold, which is characteristic of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. usda.gov The active site contains a mononuclear Fe(II) center coordinated by a conserved 2-histidine-1-carboxylate facial triad. usda.gov This iron center is where the cosubstrates, this compound and α-ketoglutarate, and molecular oxygen bind to orchestrate the catalysis. wikipedia.org

For the anaerobic pathway, while a high-resolution crystal structure for isethionate sulfite-lyase (IslA) is not yet as extensively detailed in the provided context, its identification as a glycyl radical enzyme places it within a well-studied structural family. researchgate.net GREs typically feature a catalytic β-subunit containing the glycyl radical domain and often associate with smaller subunits that house iron-sulfur clusters essential for radical generation. researchgate.net Analysis of the active site of related GREs shows a precisely arranged environment that facilitates radical transfer and controls the subsequent reaction chemistry. researchgate.net

PDB Accession Codes for Taurine Dioxygenase (TauD) Structures

PDB Code Description Organism
1GQW Crystal Structure of Taurine/alpha-Ketoglutarate Dioxygenase Escherichia coli
1GY9 Crystal Structure of Taurine/alpha-Ketoglutarate Dioxygenase in complex with Fe(II), Taurine and Succinate Escherichia coli
1OS7 Crystal structure of E.coli taurine/alpha-ketoglutarate dioxygenase (TauD) in complex with Fe(II) and N-oxalylglycine Escherichia coli

Structural Basis of Substrate Binding and Catalysis

The structural architecture of these enzymes provides a clear basis for how they recognize their specific substrates and catalyze complex reactions. nih.govnih.gov In taurine dioxygenase (TauD), the active site pocket is shaped to accommodate the this compound molecule, positioning its sulfonate group for attack. The binding of α-ketoglutarate and subsequently O₂ to the iron center initiates a reaction cascade that leads to the hydroxylation of taurine, which then decomposes to sulfite and aminoacetaldehyde. uniprot.orgwikipedia.org

For glycyl radical enzymes like isethionate sulfite-lyase (IslA), the active site is configured to generate a substrate-based radical. researchgate.net The enzyme utilizes a post-translationally installed glycyl radical to initiate the reaction, typically by abstracting a hydrogen atom from a catalytic cysteine residue. researchgate.net This cysteine thiyl radical then attacks the substrate, isethionate, initiating the cleavage of the C-S bond. pnas.orguniprot.org The active site ensures that the radical intermediates are tightly controlled and guided toward the formation of the correct products, sulfite and acetaldehyde. researchgate.net The specificity of IslA for isethionate over other sulfonates indicates a highly complementary interaction between the substrate and the enzyme's active site. uniprot.org

Protein Conformational Dynamics during Catalysis

Enzymatic catalysis is not a static process; it involves intricate and essential protein conformational dynamics. nih.govnih.gov Enzymes are flexible entities that undergo significant motion during the catalytic cycle to facilitate substrate binding, position catalytic residues, stabilize transition states, and release products. purdue.edumdpi.com

These dynamics can range from small-scale side-chain fluctuations to large-scale domain movements. mdpi.comfrontiersin.org In many enzymes, catalysis involves a transition from an "open" conformation, which allows substrate to enter, to a "closed" conformation that sequesters the active site from the solvent and aligns the catalytic machinery. nih.govutsa.edu For instance, studies on acyl-CoA synthetases show a substantial reorientation of a C-terminal domain relative to an N-terminal domain, creating distinct states for the different steps of the reaction. frontiersin.org Similarly, in other complex enzymes, loop movements are critical for creating the proper hydrophobic environment for reactions involving oxygen. utsa.edu

While specific studies on the conformational dynamics of isethionate sulfite-lyase are emerging, it is understood that such motions are fundamental to its function. The movement of protein domains or loops would be necessary to first allow the activating enzyme (IslB) to access the radical-bearing glycine (B1666218) and then to allow the substrate (isethionate) to bind in the correct orientation for the radical-mediated C-S bond cleavage. researchgate.net The inherent flexibility of the enzyme structure is therefore intimately linked to its catalytic power. nih.gov

Table of Mentioned Compounds

Compound Name Synonym(s)
This compound Taurine
Hydrogen Sulfide H₂S
Sulfoacetaldehyde -
Isethionate 2-Hydroxyethanesulfonate
Acetaldehyde -
Acetyl-CoA Acetyl-Coenzyme A
Alpha-ketoglutarate 2-Oxoglutarate
N-cyclohexyl-2-aminoethanesulfonic acid -
Sophorose -
Laminaribiose -
Cellobiose -
Gentiobiose -
Phthalazine -

Molecular Transport and Cellular Homeostasis Mechanisms

Transport Systems for 2-Aminoethanesulfonate Uptake

The uptake of this compound into cells is an active process, primarily driven by specialized transporter proteins. These systems ensure that cells can accumulate and maintain the high intracellular concentrations of this compound necessary for its physiological roles, including osmoregulation and antioxidation. nih.govnih.govresearchgate.net

ABC-Type Transport Systems (e.g., TauABCD, SsuEADCB)

In bacteria such as Escherichia coli, the uptake of this compound and other alkanesulfonates for use as a sulfur source is facilitated by ATP-binding cassette (ABC) transport systems. nih.govasm.org These multicomponent protein complexes utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. nih.gov

The TauABCD system is specifically involved in the utilization of this compound as a sulfur source. asm.orgnih.gov The TauA protein is a periplasmic substrate-binding protein (SBP) that specifically recognizes and binds to this compound. nih.govrcsb.org The TauB and TauC proteins form the transmembrane pore and the ATP-binding component that energizes the transport process. asm.orgoup.com Disruption of the tauABC genes impairs the ability of the bacterium to use this compound. nih.gov

The SsuEADCB system is another ABC transporter that facilitates the uptake of a broader range of aliphatic sulfonates, but generally not this compound. nih.govasm.org The SsuA protein is the substrate-binding component of this system. nih.gov While there is some overlap in the substrates transported by TauABC and SsuABC, they are distinct systems, and their components are not functionally interchangeable. nih.govnih.gov

Transporter SystemGene ClusterKey ComponentsPrimary Substrate(s)Energy SourceOrganism Example
TauABC tauABCDTauA (substrate-binding), TauB (transmembrane), TauC (ATP-binding)This compoundATPEscherichia coli
SsuABC ssuEADCBSsuA (substrate-binding), SsuB (transmembrane), SsuC (ATP-binding)Aliphatic sulfonatesATPEscherichia coli

Sodium- and Chloride-Dependent Transport Mechanisms

In mammalian cells, the transport of this compound is predominantly mediated by a mechanism dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions. uniprot.orgjst.go.jpnih.gov This process relies on the electrochemical gradients of these ions, which provide the driving force for the "uphill" accumulation of this compound against its concentration gradient. nih.govspandidos-publications.com The stoichiometry of this transport is typically 2 Na+:1 Cl-:1 this compound molecule. nih.govplos.org This ion-dependent transport is a hallmark of the SLC6 family of transporters. spandidos-publications.com

Specific this compound Transporters (TauT/SLC6A Family)

The primary transporter responsible for the high-affinity uptake of this compound in mammals is the Taurine (B1682933) Transporter (TauT) , encoded by the SLC6A6 gene. spandidos-publications.comwikipedia.orggenecards.org TauT is a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters. genecards.orgjst.go.jp It is a multi-pass membrane protein that mediates the transport of this compound and, to a lesser extent, beta-alanine. uniprot.orggenecards.orguniprot.org

TauT is characterized by its high affinity for this compound and its dependence on sodium and chloride ions. spandidos-publications.comjst.go.jp The transporter has 12 transmembrane domains, with both the N- and C-termini located in the cytoplasm. spandidos-publications.com The binding of Na+ and Cl- is crucial for the transport cycle. spandidos-publications.com The expression and activity of TauT are vital for maintaining cellular homeostasis, and its absence can lead to significant physiological dysfunctions. nih.govbiorxiv.orgnih.gov For instance, TauT is critical for the transport of this compound across the blood-retinal barrier into the retina. jst.go.jpnih.gov

TransporterGeneFamilyKey CharacteristicsSubstrates
TauT SLC6A6SLC6High-affinity, Na+ and Cl- dependentThis compound, beta-alanine, GABA

Lysosomal Transport Kinetics and Specificity

While the primary focus is often on plasma membrane transport, the movement of this compound across lysosomal membranes is also an important aspect of its cellular homeostasis. The Proton-Coupled Amino Acid Transporter 1 (PAT1), also known as SLC36A1, is localized on endosomal and lysosomal membranes and is involved in the transport of this compound. spandidos-publications.com Unlike TauT, PAT1 is a proton-coupled, pH-dependent transporter with a lower affinity but higher capacity for its substrates. spandidos-publications.com This suggests a role for lysosomes in the storage and release of this compound within the cell.

Role of Other Amino Acid Transporters (e.g., GAT2, PAT1)

Besides the specific transporter TauT, other amino acid transporters can also contribute to the uptake of this compound.

GABA Transporter 2 (GAT2/SLC6A13): In the liver, GAT2, expressed on the sinusoidal membrane of hepatocytes, is involved in the uptake of this compound. jst.go.jpnih.gov This transporter also mediates the transport of gamma-aminobutyric acid (GABA). jst.go.jp Rat GAT2 has been shown to transport this compound, and this function is relevant at the inner blood-retinal barrier. nih.govnih.gov

Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1): As mentioned, PAT1 facilitates the transport of this compound across the brush-border membrane of the intestine, in addition to its role in lysosomal transport. spandidos-publications.com This transport is H+-coupled and distinct from the Na+- and Cl--dependent mechanism of TauT. jst.go.jp

Efflux Mechanisms of this compound

The release of this compound from cells, or efflux, is a crucial process for cell volume regulation, particularly in response to hypotonic stress (cell swelling). capes.gov.broup.com When a cell swells due to an influx of water, it activates pathways to release osmolytes, including this compound, to restore its normal volume. oup.comunl.edu

The primary pathway for swelling-induced this compound efflux is through volume-sensitive anion channels. researchgate.netbioone.org These channels are activated by cell swelling and allow the passive movement of this compound and other organic osmolytes down their concentration gradients. unl.edubioone.org While for some time it was debated whether this compound and chloride share the same efflux pathway, evidence suggests that the main pathways for their release are separate, as indicated by differences in their time courses of activation and sensitivity to inhibitors. capes.gov.brresearchgate.net The efflux of this compound can be blocked by certain anion transport inhibitors, such as DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonic acid). capes.gov.brbioone.org The loss of intracellular this compound during events like ischemia-reperfusion also appears to be mediated by the taurine transporter, which can operate in reverse under certain conditions. biomolther.org

Volume-Sensitive Leak Pathways

Cells respond to swelling caused by hypotonic conditions through a process called regulatory volume decrease (RVD), which involves the efflux of osmolytes to restore normal cell volume. nih.govnih.gov this compound is a key organic osmolyte released during RVD via volume-sensitive leak pathways. nih.gov These pathways are often mediated by volume-regulated anion channels (VRACs), also known as volume-sensitive organic osmolyte and anion channels (VSOACs). physiology.orgwikipedia.orgkarger.com

The release of this compound through these channels is a passive, Na+-independent process driven by the electrochemical gradient. nih.govresearchgate.net Evidence suggests that this efflux has channel-like properties, as it is not saturable over a wide concentration range and is sensitive to various anion transport inhibitors. bioone.org The activation of these pathways is a critical step in counteracting osmotic stress and preventing cell lysis. nih.govbioone.org

The signaling cascade that triggers the opening of these volume-sensitive pathways is complex, involving multiple factors such as phospholipase A2, arachidonic acid metabolites, protein tyrosine kinases, and reactive oxygen species. nih.gov In human retinal Müller cells, the efflux of this compound during RVD is largely dependent on the release of calcium from intracellular stores. physiology.orgconicet.gov.ar

Several studies have characterized the inhibitors of these volume-sensitive pathways. The table below summarizes key inhibitors and their effects on this compound efflux.

InhibitorCell TypeObserved Effect on this compound EffluxReference
DIDS (4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid)Noetia ponderosa Red Blood CellsInhibition of efflux and cell volume recovery bioone.org
Niflumic AcidNoetia ponderosa Red Blood CellsInhibition of efflux and volume regulation bioone.org
TamoxifenNoetia ponderosa Red Blood CellsInhibition of efflux and volume regulation bioone.org
DCPIBNeural Precursor CellsPotent inhibition of hypotonic-induced efflux karger.com
NPPBNeural Precursor CellsStrong inhibition of hypotonic-induced efflux karger.com

Sulfite (B76179) Exporter Mechanisms (e.g., TauE)

In certain bacteria, the transport of sulfite is linked to specialized exporter proteins. The TauE protein is a notable example of a sulfite exporter that can also transport this compound. While the primary function of TauE is to expel toxic sulfite from the cell, its ability to transport structurally similar compounds like this compound highlights a potential mechanism for the movement of this amino acid in prokaryotic systems. The precise mechanics of TauE involve a transmembrane channel that recognizes and translocates sulfite and related molecules.

Cellular Osmoregulation Mechanisms Involving this compound

This compound is a primary organic osmolyte used by a wide variety of cells, from marine invertebrates to mammals, to regulate volume and maintain osmotic balance. bioone.orgbiologists.com Under hypertonic (high salt) conditions, cells accumulate this compound to increase their internal osmolarity and prevent water loss and shrinkage. Conversely, during hypotonic (low salt) stress, cells release this compound to decrease internal osmolarity, allowing water to exit and restoring normal cell volume. nih.govbioone.org

This regulation is achieved through the coordinated action of transporters. The taurine transporter (TauT) actively accumulates this compound inside the cell, a process that is downregulated during cell swelling. nih.govnih.gov Simultaneously, cell swelling activates volume-sensitive anion channels (VRACs) that facilitate the rapid efflux of this compound. wikipedia.orgkarger.comphysiology.org This dual regulation ensures a swift response to osmotic changes.

In trout red blood cells, the coordinated loss of this compound along with ions like K+ and Cl- during RVD is crucial for maintaining a constant intracellular chloride concentration, which in turn stabilizes membrane potential and intracellular pH. nih.gov Studies in neural cells have also demonstrated that this compound is the predominant amino acid released during swelling to regulate cell volume. cdnsciencepub.comresearchgate.net The release is a direct consequence of cell swelling and is not linked to depolarization. cdnsciencepub.com

Membrane Stabilization and Integrity Roles in Cellular Systems

This compound contributes to the stabilization of cellular membranes, protecting them from various stressors. consensus.appmdpi.com This stabilizing effect is thought to arise from direct interactions between this compound and membrane phospholipids. news-medical.netnih.gov It is proposed that an electrostatic interaction occurs between the amino and sulfonic acid groups of this compound and the phosphate (B84403) and ammonium (B1175870) groups of phospholipids, respectively. nih.gov

This interaction can lead to subtle changes in the lipid bilayer, which may enhance the binding of calcium to the membrane. nih.gov Furthermore, this compound can influence membrane composition by inhibiting the enzyme phospholipid N-methyltransferase, which alters the ratio of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) in the membrane. mdpi.comnih.gov This modulation of phospholipid content can affect membrane fluidity and the function of embedded proteins. mdpi.commdpi.com By maintaining membrane integrity, this compound helps to suppress alterations in membrane permeability that can be caused by oxidative stress. spandidos-publications.com

Interactions with Anion Exchange Proteins (e.g., Band 3 protein)

The transport of this compound across the cell membrane can be mediated by anion exchange proteins, most notably the Band 3 protein (also known as AE1). nih.govresearchgate.net Studies on rat erythrocytes, which have high levels of Band 3, have shown that both the uptake and efflux of this compound are inhibited by specific Band 3 inhibitors. nih.gov

The interaction appears to be competitive, as the inhibitor DIDS was found to compete with this compound for a common binding site. nih.gov This suggests that Band 3 can function as a direct transport pathway for this compound in these cells. nih.gov

However, the role of Band 3 in this compound transport, particularly during cell volume regulation, is complex. While some studies propose that the swelling-induced efflux of this compound occurs via the Band 3 protein, others suggest it is mediated by a separate volume-activated anion channel that is merely sensitive to Band 3 inhibitors. researchgate.netresearchgate.netembopress.org Research using trout and mouse Band 3 proteins expressed in Xenopus oocytes revealed that only the trout Band 3, which naturally facilitates this compound release in swollen erythrocytes, could induce both chloride channel activity and this compound transport. researchgate.netembopress.org This indicates that the ability of Band 3 to transport this compound is species-specific and linked to its capacity to function as a channel. embopress.org

The following table lists inhibitors that affect this compound transport via anion exchangers.

InhibitorSystem StudiedFindingReference
DIDS (4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid)Rat ErythrocytesInhibited both uptake and efflux of this compound. nih.gov
DNDS (4,4'-dinitrostilbene-2,2'-disulfonic acid)Rat ErythrocytesInhibited both uptake and efflux of this compound. nih.gov
Niflumic AcidRat ErythrocytesInhibited both uptake and efflux of this compound. nih.gov
FurosemideRat ErythrocytesInhibited both uptake and efflux of this compound. nih.gov

Intracellular Calcium Homeostasis Regulation

This compound plays a significant role in regulating intracellular calcium ([Ca2+]i) levels, a function critical for numerous cellular processes, including neurotransmission and muscle contraction. consensus.appnih.gov It exerts its modulatory effects through various mechanisms, contributing to both neuroprotection and the maintenance of cardiac function. spandidos-publications.comnih.gov

In neuronal systems, this compound can prevent or reduce the elevation of [Ca2+]i induced by excitotoxic agents like glutamate. nih.govresearchgate.net This is achieved, in part, by inhibiting Ca2+ influx through L-, P/Q-, and N-type voltage-gated calcium channels and by modulating the Na+/Ca2+ exchanger. researchgate.netbiomolther.org By preventing calcium overload, this compound protects neurons from damage and apoptosis. nih.govnih.gov

In cardiac and skeletal muscle, this compound also modulates calcium handling. It can influence the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), a pump responsible for sequestering calcium into the sarcoplasmic reticulum, thereby affecting muscle contractility. biomolther.orgencyclopedia.pub Studies have shown that this compound can alter the expression of calcium-binding proteins like calsequestrin. encyclopedia.pub It has also been observed to reduce the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in calcium signaling pathways. nih.gov

The compound's role is often homeostatic; it can increase calcium influx when extracellular levels are low and decrease it when they are high, thereby aiming to stabilize intracellular calcium concentrations. encyclopedia.pub

Genetic and Transcriptional Regulation of 2 Aminoethanesulfonate Metabolism

Regulation of Gene Expression in Response to Sulfur Availability

The expression of genes responsible for taurine (B1682933) metabolism is highly sensitive to the availability of sulfur in the cellular environment. Bacteria have evolved sophisticated systems to sense sulfur scarcity and induce the necessary enzymatic machinery to exploit alternative sulfur-containing compounds like taurine.

In many bacteria, including Escherichia coli, starvation for inorganic sulfate (B86663) triggers a global regulatory response, leading to the increased synthesis of a class of proteins known as sulfate starvation-induced (SSI) proteins. asm.orgcore.ac.uk Among these are the products of the tauABCD gene cluster, which are essential for the utilization of taurine as a sulfur source. nih.govnih.gov The tauABCD operon encodes for an ABC-type transport system (TauABC) for taurine uptake and a dioxygenase (TauD) that releases sulfite (B76179) from taurine. nih.govnih.gov

Studies using random translational lacZ fusions in E. coli identified several genes whose expression is significantly upregulated under sulfate starvation conditions. nih.gov Disruption of the tauABCD genes in these studies resulted in the inability of the bacteria to use taurine as a sulfur source, confirming their central role in this metabolic pathway. nih.gov This response is specific to sulfur limitation and is not generally observed under other starvation conditions, such as for nitrogen or phosphorus. core.ac.uk In Pseudomonas aeruginosa, a similar response is observed, with sulfate limitation upregulating a large family of genes including those for sulfatases, sulfonatases, and transport systems located in distinct genomic islands. nih.gov

In addition to environmental sulfate levels, the intracellular concentration of cysteine, a key sulfur-containing amino acid, plays a crucial role in regulating taurine metabolism, particularly its synthesis in mammals. Cysteine dioxygenase (CDO), the enzyme that catalyzes the first step in the primary pathway of taurine biosynthesis, is robustly regulated by cysteine availability. usda.govnih.gov When cysteine levels are high, CDO activity increases significantly, channeling the excess cysteine towards the production of taurine and sulfate. nih.govnih.gov Conversely, when cysteine is deficient, CDO levels are low, conserving cysteine for protein synthesis. nih.gov

This regulation occurs through multiple mechanisms. High cysteine concentrations promote the post-translational formation of a cysteinyl-tyrosine cross-link in the CDO active site, which increases its catalytic efficiency. nih.gov Furthermore, cellular cysteine levels regulate the rate of CDO degradation via the ubiquitin-proteasome pathway. usda.gov In cultured rat astrocytes, hyperosmotic exposure leads to an increase in intracellular cysteine, which in turn boosts CDO activity and taurine synthesis. physiology.org This demonstrates that taurine synthesis can be directly regulated by substrate availability, with CDO activity being a rate-limiting factor. physiology.org

Table 1: Regulation of Key Enzymes in 2-Aminoethanesulfonate Metabolism by Sulfur Availability

Enzyme/Protein SystemOrganism/SystemRegulatory ConditionEffect on Expression/Activity
TauABCD System Escherichia coliSulfate StarvationUpregulation of tauABCD operon expression nih.govnih.gov
Cysteine Dioxygenase (CDO) Mammalian TissuesHigh Cysteine LevelsIncreased enzyme concentration and catalytic activity nih.govnih.gov
Cysteine Dioxygenase (CDO) Mammalian TissuesLow Cysteine/Protein DietDecreased enzyme concentration usda.govnih.gov
SsuEADCB System Escherichia coliSulfate StarvationUpregulation of ssu operon expression nih.gov
Cysteine Sulfinic Acid Decarboxylase (CSAD) Brain (Neuronal Cultures)Glutamate/High K+ DepolarizationIncreased enzyme activity via phosphorylation nih.gov

Transcriptional Regulatory Proteins

The response to sulfur availability is orchestrated by a suite of transcriptional regulatory proteins. These proteins bind to specific DNA sequences in the promoter regions of target genes, either activating or repressing their transcription in response to specific molecular signals.

In E. coli, the expression of genes for utilizing alternative sulfur sources is primarily controlled by two LysR-type transcriptional regulators (LTTRs): CysB and Cbl. nih.govnih.gov CysB is considered the master regulator of the cysteine regulon, which includes genes for sulfate assimilation. nih.govkarger.com Cbl, which shows high sequence similarity to CysB, functions as a specific transcriptional activator for genes involved in sulfonate-sulfur utilization. asm.orgnih.gov

The expression of the tauABCD operon requires the presence of both CysB and Cbl. nih.govnih.gov CysB controls the synthesis of Cbl and also directly participates in activating the tau promoter. nih.govnih.gov DNase I footprinting has shown that CysB and Cbl have distinct binding sites on the tauABCD promoter region. CysB binds to multiple sites, while Cbl occupies a single site further upstream. asm.orgnih.gov The binding of CysB is stimulated by N-acetyl-L-serine, the inducer for the cysteine regulon, whereas Cbl binding is not affected by this molecule. asm.orgnih.gov This dual control allows for a finely tuned response, ensuring that the energetically expensive process of scavenging sulfur from sulfonates is initiated only when both inorganic sulfate is absent and the cysteine regulon is active. core.ac.uk

Beyond the well-characterized CysB/Cbl system, other regulators are involved in the metabolism of related organosulfonates. In Cupriavidus necator H16, the degradation of sulfoacetate involves a gene cluster that includes sauR, which encodes a transcriptional regulator. uni-konstanz.deuni-konstanz.de The catabolic genes for sulfoacetate transport and activation (sauSTU) were found to be inducibly transcribed, and their expression is controlled by SauR. uni-konstanz.deuni-konstanz.de

Similarly, the degradation of isethionate, another C2 sulfonate, is associated with a gene cluster containing a putative transcriptional regulator named IseR. uni-konstanz.deuni-konstanz.de The genes for isethionate dehydrogenase (iseJ) and the associated transport system are inducibly transcribed during growth on isethionate, suggesting a regulatory role for IseR. uni-konstanz.de These findings indicate that specialized regulators have evolved to control specific branches of organosulfonate metabolism.

An additional layer of regulation connects sulfur metabolism with the availability of essential cofactors. The desulfonation of many aliphatic sulfonates (though not taurine itself) is catalyzed by the SsuD monooxygenase, which requires a reduced flavin mononucleotide (FMNH2) cofactor. nih.gov This cofactor is supplied by the SsuE reductase. nih.gov The synthesis of riboflavin (B1680620), the precursor to FMN, is often controlled by FMN-binding riboswitches. wikipedia.org

In Bacillus subtilis, a fascinating dual-control mechanism has been identified involving the FMN riboswitch and a protein called RibR. pnas.org FMN riboswitches are RNA elements in the 5'-untranslated region of riboflavin biosynthesis (rib) genes that, upon binding FMN, terminate transcription. wikipedia.org The ribR gene is co-transcribed with genes involved in the uptake and degradation of sulfur compounds like taurine and methionine. pnas.org The RibR protein can counteract the FMN-induced termination by the riboswitch, allowing rib gene expression even when FMN levels are high. nih.govtandfonline.com This ensures that when the cell needs to metabolize sulfonates, it can produce the necessary FMN cofactor, linking the regulation of sulfur metabolism directly to vitamin biosynthesis. pnas.org

Table 2: Transcriptional Regulators of this compound and Related Metabolism

RegulatorTypeOrganismTarget Gene/OperonFunction
CysB LysR-Type (LTTR)Escherichia colitauABCD, cbl, cys regulonMaster activator of cysteine regulon; required for tau expression. nih.govnih.gov
Cbl LysR-Type (LTTR)Escherichia colitauABCD, ssu operonSpecific activator for sulfonate utilization genes. asm.orgnih.govnih.gov
SauR Transcriptional RegulatorCupriavidus necatorsauSTUInducible regulator for sulfoacetate degradation. uni-konstanz.deuni-konstanz.de
IseR Putative Transcriptional RegulatorCupriavidus necatoriseJ, isethionate transportPutative inducible regulator for isethionate degradation. uni-konstanz.deuni-konstanz.de
RibR Flavokinase / Regulatory ProteinBacillus subtilisrib operon (via FMN riboswitch)Counteracts FMN riboswitch to promote riboflavin synthesis needed for sulfonate metabolism. pnas.orgnih.gov
FMN Riboswitch cis-regulatory RNA elementBacteriarib operonBinds FMN to terminate transcription of riboflavin biosynthesis genes. wikipedia.org

Operon Structures and Gene Clusters (e.g., tauABCD, ssuEADCB, sauSTU)

Bacteria have evolved sophisticated genetic systems to scavenge sulfur from organosulfonates. These systems are typically organized into operons, which are clusters of genes transcribed together as a single messenger RNA (mRNA) molecule. This coordinated expression allows for the efficient production of all proteins required for a specific metabolic pathway.

In Escherichia coli, two of the most well-characterized systems for aliphatic sulfonate utilization are the tau (taurine utilization) and ssu (sulfonate-sulfur utilization) operons. nih.gov

The tauABCD operon is specifically required for the uptake and metabolism of taurine as a sulfur source. asm.orgnih.gov

tauA : Encodes a periplasmic binding protein that captures taurine. asm.org

tauB and tauC : Code for the components of an ATP-binding cassette (ABC) transporter system, which moves taurine across the cell membrane into the cytoplasm. asm.org

tauD : Encodes the enzyme taurine dioxygenase, which catalyzes the oxygen-dependent cleavage of the carbon-sulfur bond in taurine, releasing sulfite. nih.govasm.org

The ssuEADCB operon is responsible for the utilization of a broader range of aliphatic sulfonates, but not taurine. nih.govnih.gov

ssuA, ssuB, ssuC : These genes encode the components of another ABC-type transporter system for aliphatic sulfonates. nih.govnih.gov

ssuD : Codes for an FMNH₂-dependent monooxygenase that desulfonates various aliphatic sulfonates. nih.govnih.gov

ssuE : Encodes an NAD(P)H-dependent FMN reductase, which supplies the SsuD enzyme with its required FMNH₂ cofactor. nih.govnih.gov

In other bacteria, similar but distinct gene clusters are found. For instance, Rhodobacter capsulatus possesses a tauABC gene cluster for taurine transport, but lacks a tauD-like gene, suggesting a different desulfonation mechanism. oup.com In Cupriavidus necator H16, the degradation of sulfoacetate involves the sauSTU operon . uni-konstanz.de This cluster includes sauS (sulfoacetaldehyde dehydrogenase), sauT (sulfoacetate-CoA ligase), and sauU (a transporter), which are inducibly transcribed in the presence of sulfoacetate. uni-konstanz.de

Operon/Gene ClusterOrganism ExampleFunctionKey Genes and Roles
tauABCDEscherichia coliTaurine utilization as a sulfur sourcetauA: Periplasmic binding protein tauBC: ABC transporter tauD: Taurine dioxygenase
ssuEADCBEscherichia coli, Pseudomonas putidaUtilization of various aliphatic sulfonatesssuABC: ABC transporter ssuD: Alkanesulfonate monooxygenase ssuE: FMN reductase
sauSTUCupriavidus necatorSulfoacetate utilizationsauS: Sulfoacetaldehyde (B1196311) dehydrogenase sauT: Sulfoacetate-CoA ligase sauU: Transporter

Inducibility of this compound Utilization Pathways

The expression of genes for this compound metabolism is not constitutive; instead, it is induced by specific environmental cues, primarily the limitation of a preferred sulfur source. nih.govethz.ch This inducible nature prevents the cell from expending energy on synthesizing these metabolic proteins when more easily metabolizable sulfur compounds like sulfate are available.

In E. coli, the induction of both the tau and ssu operons is triggered by sulfate starvation. nih.gov This process is controlled by a cascade of transcriptional regulators. The master regulator of sulfur assimilation is the CysB protein , a LysR-type transcriptional activator. nih.govasm.org CysB is required for the expression of the cysteine regulon. However, for the expression of sulfonate utilization genes, another LysR-type regulator, Cbl , is also essential. nih.govasm.orgnih.gov The synthesis of Cbl is itself controlled by CysB, establishing a clear regulatory hierarchy. nih.gov

Studies have shown that for the tauABCD operon, both CysB and Cbl proteins must bind to the promoter region upstream of the tauA gene to activate transcription. asm.orgnih.gov CysB binds to multiple sites, while Cbl occupies a single site. asm.orgnih.gov The presence of N-acetyl-L-serine, an inducer for the cysteine regulon, stimulates the binding of CysB but not Cbl. asm.org Conversely, the presence of sulfate represses the expression of these operons, ensuring that the cell prioritizes sulfate as its sulfur source. nih.govethz.ch

Similar inducible systems are observed in other bacteria. In Rhodobacter sphaeroides, the enzymes for taurine dissimilation are induced when taurine is provided as the sole source of carbon or nitrogen. researchgate.net In Bacillus subtilis, the ssu operon is repressed by sulfate and cysteine, but derepressed when alternative sulfur sources like taurine or methionine are present. asm.org This regulation in B. subtilis involves the global transcriptional regulator Spx, linking sulfonate metabolism to the broader cellular state. asm.org

Genetic Control of Cellular Stress Responses

The metabolism of this compound is intricately linked to the genetic control of cellular stress responses. Taurine itself is a well-known cytoprotective agent, capable of mitigating various cellular stresses, including oxidative stress, heat stress, and endoplasmic reticulum (ER) stress. frontiersin.orgscielo.brbiomolther.org

Oxidative and Heat Stress: Taurine plays a significant role in protecting cells from oxidative damage. nih.gov It can enhance the activity of antioxidant enzymes and its derivative, taurine chloramine (B81541) (TauCl), can inhibit the overproduction of superoxide (B77818) radicals. frontiersin.org This protective role is reflected at the genetic level. For instance, in amyotrophic lateral sclerosis (ALS) motor neurons, which experience constitutive oxidative stress, the expression of the taurine transporter (TauT) is upregulated. nih.gov This upregulation is directly modulated by Heat Shock Factor 1 (HSF1) , the master transcriptional regulator of the heat shock response. nih.gov HSF1 binds to the promoter of the TauT gene under oxidative stress, increasing taurine uptake as a compensatory protective mechanism. nih.gov Furthermore, in broilers subjected to chronic heat stress, dietary taurine supplementation was found to lower the expression of heat shock protein (HSP) genes, such as HSP70 and HSP90, indicating that taurine helps to alleviate the stress response at the transcriptional level. scielo.brscielo.br

ER Stress and the Unfolded Protein Response (UPR): The endoplasmic reticulum is crucial for protein folding, and disruptions can lead to ER stress and the activation of the Unfolded Protein Response (UPR). nih.govsochob.cl Taurine has been shown to protect against ER stress, and taurine deficiency is associated with its induction. biomolther.org While the precise genetic mechanisms are still being elucidated, taurine is thought to improve the protein folding environment, in part by reducing oxidative stress and acting as an osmolyte. biomolther.org By mitigating ER stress, taurine can suppress UPR signaling pathways that would otherwise lead to apoptosis if the stress remains unresolved. biomolther.org

Nutrient Stress: As discussed previously, the entire genetic apparatus for taurine utilization is a response to nutrient stress, specifically sulfur starvation. nih.gov The CysB/Cbl regulatory system in E. coli is a prime example of genetic control that responds to the absence of a key nutrient. nih.govasm.org In P. putida, the gene lsfA, located upstream of the ssu operon, encodes a protein involved in responses to oxidative stress, further linking the genetic regions for sulfonate metabolism with stress management. nih.gov

Ecological and Environmental Biotransformation of 2 Aminoethanesulfonate

Biogeochemical Significance in Marine Sediments and Soils

In marine sediments, sulfonates like taurine (B1682933) can constitute a substantial portion of the total organic sulfur, ranging from 20% to 40%. nih.gov The microbial processing of dissolved organic sulfur (DOS) is a key, yet not fully understood, biogeochemical process. oup.com Studies have shown that microbial communities in marine sediments actively cycle taurine. oup.com Specifically, bacteria belonging to the Deltaproteobacteria and Gammaproteobacteria are primary consumers of taurine in these environments. oup.comnih.gov For instance, research conducted on marine sediments from the Puerto Rico continental slope revealed that a significant number of bacterial taxa showed a preference for taurine over glucose as a carbon source. nih.govnsf.govresearchgate.net The utilization of taurine was predominantly observed in bacteria, while archaea also participated in the degradation of other organic sulfur compounds like methionine. nih.govresearchgate.net

The breakdown of taurine in marine sediments can lead to the production of hydrogen sulfide (B99878), a process known as sulfidogenesis. nih.gov This has been observed in obligately anaerobic marine bacteria such as Desulforhopalus singaporensis, which can use taurine as its sole source of carbon, energy, and nitrogen, producing acetate (B1210297), ammonia (B1221849), and sulfide as end products. nih.govresearchgate.net The production of hydrogen sulfide from sulfonates highlights their potential as significant contributors to the sulfur cycle in various habitats. nih.gov

In terrestrial ecosystems, taurine has been identified as one of the consistently detected amino acids in decomposition soils. frontiersin.orgnih.gov It is particularly abundant in the bile and large intestines of mammals, and its presence in soil is linked to the decomposition of organic matter. frontiersin.org Studies on human and pig decomposition have shown that taurine is one of several metabolites that are elevated in the impacted soils. frontiersin.orgnih.gov Furthermore, research has indicated that soil drying can lead to an increase in the concentration of certain amino acids, including taurine, suggesting a role in microbial physiological acclimation to environmental stress. vt.edu In agroforestry systems, the secretion of 2-aminoethanesulfonate into the rhizosphere has been linked to the assembly of a disease-suppressive microbial community, contributing to positive plant-soil feedbacks. oup.comresearchgate.net

Role in Host-Microbe Interactions, particularly Gut Microbiota Metabolism

This compound is the most abundant free amino acid in the human body and plays a critical role in host-microbe interactions, especially within the gut. mdpi.com While it can be synthesized endogenously from cysteine, a significant portion is derived from diet, primarily from meat and fish. mdpi.comnih.gov In the gastrointestinal tract, taurine is conjugated to bile acids, and the resulting tauro-conjugated bile acids are secreted into the duodenum. nih.gov Gut bacteria can then deconjugate these bile acids, releasing free taurine. mdpi.com

This free taurine becomes a valuable resource for the gut microbiota, serving as a source of energy and regulating bacterial colonization. mdpi.com The ability of intestinal microbes to metabolize taurine is widespread. nih.gov For example, the bacterium Bilophila wadsworthia, an opportunistic pathogen found in the human gut, can metabolize taurine to produce hydrogen sulfide (H₂S). pnas.org This process is significant as H₂S has been associated with inflammatory bowel disease and colorectal cancer. pnas.org The metabolism of taurine in B. wadsworthia involves a desulfonation reaction to generate sulfite (B76179), which is then reduced to H₂S. pnas.org

The interaction between taurine and the gut microbiota can have significant implications for host health. Taurine-metabolizing gut microbes can protect the host against infections by converting taurine to sulfide, which inhibits the cellular respiration of pathogens. nih.gov Furthermore, taurine supplementation has been shown to increase the abundance of certain beneficial gut bacteria, such as those from the Lachnospiraceae and Ruminococcaceae families. nih.gov

Dysregulation of taurine metabolism by the gut microbiota has been linked to certain diseases. For example, in a mouse model of Parkinson's disease, reduced levels of taurine were associated with an upregulation of microbial taurine degradation. nih.gov This suggests that the microbial catabolism of taurine is a crucial process that can impact host health. nih.gov

The transport of taurine into bacterial cells is an essential step for its utilization. Bacteria have developed complex transport systems for this purpose, such as the ATP-binding cassette (ABC) transporter system, TauABC, found in Escherichia coli. d-nb.info This system, consisting of a periplasmic binding protein (TauA), a permease (TauC), and an ATPase (TauB), facilitates the uptake of taurine. d-nb.info

Table of Research Findings on Taurine Metabolism by Gut Microbiota

Table of Compounds

Methodological Approaches in 2 Aminoethanesulfonate Research

Microbiological Cultivation and Isolation Techniques for 2-Aminoethanesulfonate Utilizers

The study of microorganisms capable of metabolizing this compound (taurine) begins with their successful isolation from environmental samples. Enrichment cultivation is a fundamental technique employed to selectively favor the growth of these specific bacteria, allowing for their subsequent isolation and characterization.

Enrichment Cultures

Enrichment cultures are designed to create conditions that are advantageous for microorganisms with specific metabolic capabilities, in this case, the utilization of this compound. This is typically achieved by providing this compound as a sole source of carbon, nitrogen, or sulfur in a basal mineral medium. researchgate.netuni-konstanz.de This selective pressure inhibits the growth of organisms that cannot utilize the compound, leading to an enrichment of those that can.

For instance, aerobic enrichment cultures using taurocholate, which is cleaved into this compound and cholate, have successfully isolated bacteria capable of utilizing the this compound moiety. uni-konstanz.de Similarly, enrichment strategies using this compound as the key nutrient source have been applied to samples from diverse environments, including deep-sea cold seep sediments and animal fecal samples, leading to the isolation of novel utilizing strains. frontiersin.orgd-nb.info The composition of the basal medium, incubation temperature, and pH are critical parameters that are adjusted to mimic the natural environment of the target microorganisms. frontiersin.org

Bacterial Strain Characterization

Once microorganisms are successfully enriched and isolated as pure cultures, a polyphasic approach is used for their characterization and identification. This involves a combination of morphological, physiological, biochemical, and molecular techniques.

Initial characterization often involves observing colony morphology on agar (B569324) plates. For example, Bilophila wadsworthia, a known this compound degrader, forms distinctive convex colonies with black centers on certain media due to sulfide (B99878) production. d-nb.info Standard physiological and biochemical tests are also performed, which may include Gram staining, motility tests, oxidase and catalase activity assays, and determination of growth ranges for temperature, pH, and salinity. frontiersin.org

Molecular techniques provide more definitive identification. A common method is the amplification and sequencing of the 16S rRNA gene, a highly conserved gene in bacteria that is widely used for phylogenetic analysis. google.com For more specific identification of this compound utilizers, functional genes involved in its metabolic pathways can be targeted. For example, a specific PCR primer set targeting the gene for taurine (B1682933):pyruvate (B1213749) aminotransferase (tpa), a key enzyme in the anaerobic dissimilation of this compound, has been developed to rapidly detect Bilophila wadsworthia in both pure cultures and environmental samples. d-nb.info PCR fingerprinting has also been used to confirm the identity of isolates from enrichment cultures. d-nb.info

Table 1: Methodologies for Characterization of this compound Utilizing Bacteria

Method Purpose Example Application Reference
Colony Morphology Preliminary identification based on visual characteristics. Observing black-centered colonies of Bilophila wadsworthia. d-nb.info
Physiological Tests Determining growth conditions and basic metabolic features. Testing temperature, pH, and NaCl tolerance of a deep-sea actinobacterium. frontiersin.org
Biochemical Assays Identifying presence of specific enzymes. Gram stain, oxidase, and catalase tests. uni-konstanz.defrontiersin.org
16S rRNA Gene Sequencing Phylogenetic classification and identification. Identifying a strain of Bacillus subtilis with high this compound production. google.com
Functional Gene PCR Specific detection of bacteria with the target metabolic capability. Using primers for the taurine:pyruvate aminotransferase (tpa) gene to identify B. wadsworthia. d-nb.info

| PCR Fingerprinting | Strain-level identification and confirmation. | Confirming the identity of isolates from enrichment cultures. | d-nb.info |

Biochemical and Enzymatic Assays

Investigating the metabolic pathways of this compound requires the study of the enzymes responsible for its degradation. This is accomplished through a series of biochemical and enzymatic assays performed on cell-free extracts.

Cell-Free Extract Preparation and Analysis

To study enzymes in their soluble form, it is first necessary to lyse the bacterial cells and separate the intracellular contents from the cell walls and membranes. This preparation is known as a cell-free extract. Common methods for cell disruption include physical techniques like passage through a French pressure cell or sonication. nih.gov Alternatively, biochemical methods can be employed, such as using lysozyme (B549824) to degrade the cell wall, followed by osmotic shock and freeze-thaw cycles to release the intracellular components. nih.gov

After cell lysis, the mixture is centrifuged at high speeds (e.g., 16,000 x g or higher) to pellet cell debris, membranes, and other insoluble materials. nih.govnih.gov The resulting supernatant is the cell-free extract, which contains the soluble proteins, including the enzymes of interest. The total protein concentration in the extract is typically determined using methods like the Bradford assay to standardize subsequent enzyme activity measurements. semanticscholar.org These extracts can then be used directly for enzymatic assays or as the starting material for enzyme purification. semanticscholar.orgnih.gov

Enzyme Activity Measurements (e.g., spectrophotometric, chromatographic)

Enzyme activity is quantified by measuring the rate at which a substrate is consumed or a product is formed. Spectrophotometric assays are frequently used and are often continuous, allowing for real-time monitoring of the reaction. These assays commonly couple the enzymatic reaction of interest to a second reaction that involves a change in absorbance. For example, the activity of dehydrogenases can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or the reduction of NAD(P)+. illinois.edu The activity of taurine:pyruvate aminotransferase can be measured in a coupled assay where the product, sulfoacetaldehyde (B1196311), is reduced by a reductase, consuming NADPH, which is monitored spectrophotometrically. illinois.edu

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), provide a versatile approach for measuring enzyme activity. uni-konstanz.deagya.infonih.gov This technique separates compounds in a mixture, allowing for the precise quantification of specific substrates and products. Often, the analytes must be chemically modified (derivatized) before analysis to make them detectable, for example, by adding a fluorescent tag. uni-konstanz.deagya.info For instance, this compound can be quantified by HPLC after derivatization with 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (B127526). uni-konstanz.ded-nb.infonih.gov This method is used to measure the disappearance of the substrate (e.g., this compound) and the formation of the product (e.g., alanine) in aminotransferase reactions. nih.govsemanticscholar.org

Table 2: Comparison of Enzyme Activity Measurement Techniques

Technique Principle Advantages Disadvantages Example
Spectrophotometry Measures change in light absorbance of a substrate, product, or coupled indicator (e.g., NADH). Continuous, real-time measurement; high-throughput compatible. Indirect measurement; potential for interference from other compounds. Measuring taurine aminotransferase activity by coupling to NADPH oxidation. illinois.edu

| Chromatography (HPLC) | Physical separation of compounds followed by quantification. | Direct measurement of multiple substrates and products; high specificity and sensitivity. | Discontinuous (endpoint) measurement; may require sample derivatization. | Quantifying this compound and alanine (B10760859) after derivatization with DNFB. uni-konstanz.ded-nb.info |

Substrate and Product Identification (e.g., sulfite (B76179), thiosulfate (B1220275), aminoacetaldehyde, acetate (B1210297), ammonia)

Identifying the substrates consumed and the products formed is crucial for elucidating metabolic pathways. HPLC is a primary tool for this purpose, capable of separating and identifying various intermediates and end products of this compound catabolism. frontiersin.org For example, HPLC analysis has been used to confirm the formation of alanine from the transamination of this compound and the production of acetate in the subsequent steps. nih.govnih.gov

The desulfonation of this compound releases the sulfur moiety as sulfite (SO₃²⁻). nih.gov The production of sulfite can be detected and quantified using specific assays. For instance, some commercial assay kits utilize an enzymatic reaction where this compound is converted to aminoacetaldehyde and sulfite; the sulfite is then measured with a specific probe that generates a colorimetric signal. Other degradation products like thiosulfate and ammonium (B1175870) can also be identified. frontiersin.org The catabolism of this compound by certain bacteria is known to produce acetate and ammonia (B1221849), which are key end products of the pathway. nih.govnih.gov The identification of these compounds confirms the complete breakdown of the this compound molecule.

Table 3: Identified Products of this compound Metabolism

Product Metabolic Step Detection Method Reference
Aminoacetaldehyde Transamination/Dehydrogenation Enzymatic conversion for assay
Sulfite Desulfonation Colorimetric probe assay nih.gov
Acetate Cleavage of sulfoacetaldehyde HPLC, Enzymatic assays nih.gov
Ammonia Deamination Phenate-hypochlorite reaction nih.govnih.gov
Alanine Transamination (from pyruvate) HPLC nih.govsemanticscholar.org

| Thiosulfate | Sulfur metabolism | - | frontiersin.org |

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the roles of this compound (taurine) at a genetic and molecular level. These methods allow researchers to manipulate and analyze the genes and proteins involved in taurine metabolism and transport, providing insights into its physiological functions.

Gene Deletion and Mutagenesis Studies

Gene deletion and mutagenesis are powerful tools for investigating the function of specific genes involved in this compound pathways. By inactivating or altering a gene, researchers can observe the resulting phenotypic changes, thereby deducing the gene's role.

In Escherichia coli, for instance, in-frame deletions of the tauABC and ssuABC gene clusters have been instrumental in elucidating their roles in taurine and alkanesulfonate transport. acs.org Studies on the growth of these mutant strains on various alkanesulfonates as the sole sulfur source have demonstrated the specificities of the TauABC and SsuABC transport systems. acs.org Such experiments revealed that while the substrate specificities of the transporters largely mirrored those of their associated desulfonation enzymes, TauD and SsuD, some substrates for TauD were exclusively transported by the SsuABC system. acs.org Furthermore, attempts to create functional hybrid transporters by mixing components from the two systems were unsuccessful, indicating a high degree of specificity and lack of interchangeability between the individual protein components. acs.org

Mutagenesis studies have also been applied to understand the structure-function relationships of proteins involved in taurine metabolism. Site-directed mutagenesis, for example, can be used to alter specific amino acid residues within a protein, allowing researchers to probe the importance of these residues for substrate binding, catalytic activity, or protein stability.

Table 1: Key Findings from Gene Deletion Studies on Taurine Transport in E. coli An interactive data table based on the data in the text.

Gene ClusterEncoded SystemPrimary FunctionKey Findings from Deletion Mutants
tauABCDTauABC transporter and TauD dioxygenaseUtilization of taurine as a sulfur sourceEssential for the transport of taurine. acs.org
ssuEADCBSsuABC transporter and SsuD monooxygenaseUtilization of alkanesulfonates as a sulfur sourceTransports a broader range of alkanesulfonates, including some substrates for TauD. acs.org

Transcriptional Analysis (e.g., RT-PCR, gene expression profiling)

Transcriptional analysis techniques are used to measure the expression levels of genes involved in this compound metabolism under various conditions. This provides insights into how the synthesis, transport, and degradation of taurine are regulated in response to different stimuli.

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a common method to quantify the messenger RNA (mRNA) levels of specific genes. For example, researchers can use qRT-PCR to examine the expression of genes encoding taurine transporters or biosynthetic enzymes in response to changes in dietary taurine intake or under conditions of cellular stress. The process involves extracting RNA from cells or tissues, converting it to complementary DNA (cDNA) using reverse transcriptase, and then amplifying the cDNA with gene-specific primers. The amount of amplified product, often detected using fluorescent dyes like SYBR Green, is proportional to the initial amount of mRNA. jst.go.jp

Gene expression profiling, often carried out using microarray or RNA sequencing (RNA-seq) technologies, allows for a more global analysis of transcription. jst.go.jp These techniques can simultaneously measure the expression levels of thousands of genes, providing a comprehensive picture of the cellular response to changes in this compound levels. This can help identify novel genes and pathways that are regulated by taurine.

Protein Overexpression and Purification

To study the biochemical properties of proteins involved in this compound metabolism in detail, it is often necessary to produce them in large quantities and in a pure form. This is achieved through protein overexpression and purification.

The gene encoding the protein of interest is typically cloned into an expression vector, which is then introduced into a host organism, commonly E. coli. nih.govjst.go.jp The host cells are cultured, and the expression of the target protein is induced, often by adding a chemical inducer like isopropyl-β-D-thiogalactopyranoside (IPTG). nih.gov To facilitate purification, the protein is often expressed as a fusion protein with an affinity tag, such as a polyhistidine-tag (His-tag). jst.go.jp

After expression, the cells are harvested and lysed to release the cellular contents. nih.gov The target protein is then purified from the cell lysate using chromatography techniques. Affinity chromatography is a powerful method that utilizes the specific binding of the affinity tag to a resin. researchgate.net For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. nih.gov The cell lysate is passed through a column containing the resin, and the His-tagged protein binds to it. After washing away unbound proteins, the target protein is eluted by adding a competitor molecule, such as imidazole, or by changing the pH. nih.gov Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve higher purity.

Advanced Analytical Chemistry and Spectroscopic Methods

A variety of sophisticated analytical techniques are employed for the detection and quantification of this compound in diverse biological and commercial samples. These methods offer high sensitivity, specificity, and accuracy, which are crucial for research and quality control.

Chromatographic Techniques (e.g., Ion Chromatography, HPLC, GC-MS)

Chromatographic methods are central to the analysis of this compound, separating it from other components in a mixture before detection.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for taurine analysis. Due to its high polarity and lack of a strong chromophore, taurine is often derivatized before detection. Pre-column derivatization with reagents such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), 2,4-dinitrofluorobenzene (Sanger's reagent), or o-phthalaldehyde (OPA) allows for detection using UV-Visible or fluorescence detectors. acs.orgjst.go.jptandfonline.com The separation is typically achieved on a reversed-phase column. tandfonline.com

Table 2: Comparison of HPLC Derivatization Reagents for this compound Analysis An interactive data table based on the data in the text.

Derivatization ReagentDetection MethodAdvantages
4-fluoro-7-nitrobenzofurazan (NBD-F)UV-Visible (470 nm)Rapid reaction, good recovery and precision. jst.go.jp
2,4-dinitrofluorobenzene (Sanger's reagent)UV (360 nm)Suitable for analysis in complex matrices like sports drinks. acs.org
o-phthalaldehyde (OPA)/2-mercaptoethanolUV (350 nm) or FluorescenceRapid and effective separation, low detection limit. tandfonline.com
FluorescamineUV (385 nm)Applicable to biological samples like plasma. nih.gov

Ion Chromatography (IC) is another powerful technique for the analysis of ionic species like this compound. chromatographyonline.com It utilizes ion-exchange resins to separate ions based on their charge and affinity for the stationary phase. libretexts.org Conductivity detection is commonly employed in IC. chromatographyonline.com For complex samples, sample preparation steps such as extraction and cleanup using solid-phase extraction may be necessary to remove interfering substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that can be used for the analysis of volatile and thermally stable compounds. While this compound itself is not volatile, it can be derivatized to make it amenable to GC analysis. GC-MS is particularly useful for the detection of trace levels of related sulfonate compounds, such as potentially genotoxic impurities in pharmaceutical products. shimadzu.comrasayanjournal.co.in

Mass Spectrometry (e.g., MALDI-TOF MS, ESI LC-MS/MS)

Mass spectrometry provides detailed information about the mass-to-charge ratio of ions, enabling highly specific and sensitive detection of this compound.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of biomolecules. In the context of this compound, MALDI-imaging mass spectrometry (IMS) has been used to study its distribution in tissues, such as skeletal muscle. jst.go.jp This technique allows for the visualization of the spatial distribution of taurine within a tissue section. jst.go.jpresearchgate.net For instance, studies have used 9-aminoacridine (B1665356) as a matrix to detect taurine and have observed changes in its content in response to physiological events like exercise. jst.go.jp

Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. ual.es ESI is a soft ionization technique that generates gas-phase ions from liquid solutions, making it ideal for coupling with LC. europeanpharmaceuticalreview.com In tandem MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and is widely used for the quantification of small molecules, including amino acids and their derivatives, in complex biological matrices. nih.gov ESI LC-MS/MS methods have been developed for the comprehensive analysis of numerous amino acids in a single run, offering a powerful tool for metabolic studies. nih.gov

Fluorescence Resonance Energy Transfer (FRET) for Molecular Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions and conformational changes in proteins and other macromolecules. nih.gov The methodology is predicated on the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). nih.gov This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, making it an effective "spectroscopic ruler" for investigating molecular proximity. mdpi.com

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor molecules. mdpi.com For FRET to occur, several conditions must be met: the donor and acceptor molecules must be in close proximity, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the transition dipole orientations of the donor and acceptor must be approximately parallel. mdpi.com

In the context of this compound (taurine) research, FRET can be employed to investigate its interactions with specific proteins, such as transporters or receptors. In a hypothetical experimental setup, a protein of interest known to bind this compound could be genetically tagged with a donor fluorophore, such as Cyan Fluorescent Protein (CFP). A fluorescently labeled analog of this compound could serve as the acceptor. Upon binding of the labeled this compound to the tagged protein, the donor and acceptor fluorophores are brought into close proximity, enabling FRET to occur. This would be detected as a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission. nih.govnih.gov

By measuring the change in FRET efficiency at various concentrations of the labeled ligand, it is possible to determine the binding affinity (dissociation constant, Kd) of this compound for its binding partner. nih.gov Time-resolved FRET measurements can further provide insights into the kinetics of these interactions. nih.gov While direct FRET studies specifically involving this compound are not extensively documented in the provided search results, the principles of the technique make it a highly applicable and valuable tool for elucidating the molecular details of this compound's biological interactions. nih.govnih.gov

Genomic and Proteomic Methodologies

Comparative Genomics for Pathway Discovery

Comparative genomics is a powerful bioinformatic approach that leverages the comparison of genome sequences from different species to identify functional elements, evolutionary relationships, and metabolic pathways. nih.govplos.org By analyzing the presence or absence of specific genes and gene clusters across multiple genomes, researchers can infer the metabolic capabilities of an organism and discover novel biochemical pathways. nih.gov

In the study of this compound, comparative genomics can be instrumental in identifying the genes and enzymes involved in its biosynthesis and degradation. The primary biosynthesis pathway for this compound in mammals involves the oxidation of cysteine by cysteine dioxygenase (CDO) to form cysteine sulfinic acid, which is then decarboxylated by cysteine sulfinate decarboxylase (CSAD) to produce hypotaurine (B1206854). researchgate.net Hypotaurine is subsequently oxidized to this compound. researchgate.net

By searching for orthologs of these key enzymes (CDO and CSAD) in the sequenced genomes of various organisms, scientists can predict their capacity for this compound synthesis. For instance, the analysis of the taurine cattle (Bos taurus) genome revealed a comprehensive set of genes involved in core mammalian metabolism, including those for this compound synthesis. nih.govillinois.edu Comparative analyses between cattle and other mammals, such as humans and mice, help to identify conserved and divergent aspects of these pathways. nih.gov

Furthermore, comparative genomics can uncover alternative or novel pathways. For example, some bacteria are known to degrade this compound as a source of carbon, nitrogen, and sulfur. biorxiv.org By comparing the genomes of this compound-utilizing bacteria with those that cannot, researchers can identify gene clusters that are uniquely present in the former. These clusters may encode for transporters, transaminases, and sulfolyases involved in the catabolism of this compound. biorxiv.org This approach has been used to reveal the metabolic flexibility of various microorganisms and their adaptation to specific environmental niches where this compound may be an abundant resource. plos.org

Metaproteomics in Environmental Samples

Metaproteomics involves the large-scale characterization of the entire protein complement of a microbial community from an environmental sample at a specific point in time. ekb.eguni-magdeburg.de This technique provides a functional snapshot of the community's activities, revealing which metabolic pathways are active. researchgate.net Given that this compound is a significant organic sulfur compound in marine environments, metaproteomics is a valuable tool for understanding its role in biogeochemical cycles. nih.govfrontiersin.org

Studies of marine microbial communities have successfully used metaproteomics to identify proteins involved in the transport and metabolism of this compound. nih.gov In these analyses, seawater or sediment samples are collected, and the total protein content from the microbial inhabitants is extracted. nih.gov These proteins are then typically digested into smaller peptides, which are separated and analyzed by high-resolution mass spectrometry. frontiersin.org The resulting peptide fragmentation data is then searched against a protein sequence database, often derived from corresponding metagenomic data, to identify the proteins present in the sample. nih.govflinders.edu.au

Through this approach, researchers have identified the expression of this compound transporters and enzymes involved in its degradation in natural prokaryotic communities in both surface and deep ocean waters. nih.gov These findings indicate that this compound serves as an important source of carbon and energy for marine prokaryotes. nih.gov The presence of these proteins in metaproteomic datasets provides direct evidence of the active metabolic roles of microorganisms in the cycling of this ubiquitous compound. researchgate.net

Differential Proteomics for Enzyme Identification

Differential proteomics aims to identify and quantify changes in protein expression between two or more biological samples under different conditions. This approach is particularly useful for identifying enzymes and proteins whose expression is altered in response to a specific stimulus, such as exposure to this compound.

In one study, differential proteomics was used to investigate the effects of natural this compound on human hepatic stellate cells, which are involved in liver fibrosis. researchgate.netovid.com The researchers used two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry to compare the protein expression profiles of cells cultured with and without this compound. researchgate.netovid.com This analysis identified 19 differentially expressed proteins, with 11 being up-regulated and 8 down-regulated in the presence of this compound. researchgate.net Functional analysis of these proteins revealed their involvement in cellular processes such as apoptosis, metabolic processes, and oxidation-reduction reactions. researchgate.net For example, the expression of Glyoxalase I (GLO1) was significantly down-regulated, while Annexin A1 (ANXA1) was up-regulated. researchgate.net These findings suggest that this compound may exert its effects by modulating the expression of specific proteins involved in key cellular pathways.

Another study combined proteomic and transcriptomic analyses to examine the response of ovarian cancer cells to this compound. mdpi.com Reverse-phase protein array analysis revealed changes in the phosphorylation status of proteins involved in major signaling pathways, such as the mTOR and MAPK/ERK pathways, indicating that this compound can influence cellular signaling cascades. mdpi.com These differential proteomics approaches are crucial for elucidating the molecular mechanisms underlying the biological effects of this compound and for identifying the specific enzymes and proteins that are regulated by this compound.

Membrane and Transport Studies

Kinetic Transport Assays in Isolated Membranes or Cells

Kinetic transport assays are fundamental for characterizing the mechanism by which molecules like this compound are transported across biological membranes. These assays are performed using either isolated membrane vesicles or whole cells and are designed to determine key kinetic parameters, namely the Michaelis constant (Km) and the maximum transport velocity (Vmax). nih.gov The Km represents the substrate concentration at which the transport rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate. nih.gov

In a typical assay using isolated membrane vesicles, such as those derived from liver sinusoidal plasma membranes, the uptake of radiolabeled this compound is measured over a short period. nih.gov The influence of ion gradients, such as sodium, is often investigated to determine the driving force for transport. nih.gov By measuring the initial rate of uptake at various concentrations of this compound, a saturation curve can be generated, from which Km and Vmax values are calculated using Michaelis-Menten kinetics. pnas.org

Similarly, transport assays in cultured cells, for example, human kidney cells (HEK293), are used to characterize the activity of specific transporters. nih.gov In these experiments, cells are incubated with varying concentrations of radiolabeled this compound, and the intracellular accumulation is measured over time. nih.gov These studies have consistently shown that this compound transport is an active, carrier-mediated process, often dependent on the presence of extracellular sodium and chloride ions. pnas.orgnih.gov The transporter responsible for this uptake is known as the taurine transporter (TauT), encoded by the SLC6A6 gene. wikipedia.org

The findings from various kinetic transport assays have provided detailed insights into the properties of the this compound transport system in different tissues.

Table 1: Kinetic Parameters of this compound Transport

Biological System Km (µM) Vmax Reference
Isolated Rat Liver Sinusoidal Plasma Membrane Vesicles 380 0.27 nmol/20 s/mg protein nih.gov
Mouse Taurine Transporter (mTAUT) 8.0 ± 1.2 0.58 ± 0.02 nmol/106 cells/min pnas.org
Human Intestinal Caco-2 Cells Not specified Not specified nih.gov
Human Kidney (HEK293) Cells Not specified Not specified nih.gov

This table summarizes the reported kinetic parameters for this compound (taurine) transport in different experimental systems. Note that the units for Vmax vary depending on the experimental setup.

Photoaffinity Labeling for Transporter Identification

Photoaffinity labeling is a powerful biochemical technique used to identify and characterize specific protein components within their native environment, such as transporters embedded in a cell membrane. This method involves a compound, known as a photoaffinity probe or label, which has three key features: it specifically and reversibly binds to the protein of interest, it contains a photoreactive group that becomes highly reactive upon exposure to light, and it often includes a reporter tag (like a radioisotope) for detection. When the probe is bound to its target and exposed to ultraviolet light, the photoreactive group forms a highly reactive species (e.g., a carbene or nitrene) that creates a stable, covalent bond with nearby amino acid residues of the protein. This permanently attaches the label to the target protein, allowing for its identification and isolation.

In the context of this compound transport research, photoaffinity labeling has been instrumental in identifying the carrier proteins involved. A notable example is the use of N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate, commonly known as NAP-taurine. nih.gov This molecule is a synthetic analog of this compound that functions as a photoaffinity probe.

Studies utilizing isolated hepatocyte plasma membranes have demonstrated that NAP-taurine is transported via the same sodium-dependent and sodium-independent pathways as this compound itself. nih.gov Crucially, in the absence of light, NAP-taurine acts as a reversible, competitive inhibitor of the this compound transport system. However, upon irradiation with UV light, it irreversibly inactivates the transporter. This irreversible binding is a hallmark of successful photoaffinity labeling, confirming that NAP-taurine can be used to specifically "tag" the transporter protein. nih.gov By using a radiolabeled version of the probe, researchers can then use techniques like SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis) to separate the membrane proteins by size and identify the specific protein that has been covalently labeled, thereby determining its molecular weight and facilitating its purification and further characterization. wustl.edu These findings indicate that photoaffinity probes like NAP-taurine are valuable tools for the definitive identification of transporter proteins in complex biological membranes. nih.gov

Inhibitor Studies for Transport Mechanism Elucidation

Inhibitor studies are fundamental to elucidating the mechanisms of transport systems, including that of this compound. By observing how different compounds interfere with the transport process, researchers can infer critical details about the transporter's substrate specificity, binding kinetics, and conformational changes. researchgate.netnih.gov Inhibitors are typically structural analogs of the substrate that compete for the same binding site on the transporter protein.

A competitive inhibitor is a molecule that resembles the substrate and binds to the active site of the transporter, thereby preventing the actual substrate from binding. libretexts.org This type of inhibition is reversible and can be overcome by increasing the substrate concentration. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity and more potent inhibition. sigmaaldrich.com

Several compounds have been identified as competitive inhibitors of the this compound transporter (TauT), providing significant insight into its function.

β-Alanine : As a structural analog, β-alanine is a classic competitive inhibitor of this compound transport. oup.comnih.govnih.gov It utilizes the same transport system, and its presence reduces the uptake of this compound by competing for the binding site on the TauT protein. oup.com This competitive interaction is a key piece of evidence confirming that TauT is a transporter for β-amino acids. oup.com

Guanidinoethanesulfonate (GES) : GES is another widely used competitive inhibitor in studies of this compound transport. medchemexpress.comnih.govnih.gov It is a taurine analogue that effectively blocks this compound uptake. nih.gov Cryo-electron microscopy studies have revealed that the binding of GES stabilizes the transporter in an occluded state, a conformation where the substrate is bound but not yet released to either side of the membrane. researchgate.netnih.gov This finding provides a detailed molecular snapshot of one of the key steps in the transport cycle and demonstrates how inhibitors can be used to "trap" transporters in specific conformations for structural analysis. researchgate.net

Other Compounds : A variety of other molecules have been tested to probe the structural requirements of the TauT binding pocket. Compounds such as γ-aminobutyric acid (GABA), hypotaurine, and piperidine-4-sulfonate have also been shown to inhibit this compound uptake to varying degrees. nih.govmdpi.com For instance, studies in a human kidney cell line identified piperidine-4-sulfonate as an inhibitor with a higher affinity for TauT than GABA. nih.gov Such comparative studies help to map the size and chemical properties of the transporter's binding site.

The data gathered from these inhibitor studies are crucial for understanding the transport mechanism at a molecular level. The kinetic parameters derived from these experiments help to build a comprehensive model of how the transporter recognizes and moves its substrates across the cell membrane.

Table 1: Inhibitory Constants of Various Compounds on the this compound Transporter (TauT) This table is interactive. Click on the headers to sort the data.

Compound Type of Inhibition IC50 Value Ki Value Cell/System Used
Guanidinoethanesulfonate (GES) Competitive - 1.75 mM Rat Hepatocytes
γ-aminobutyric acid (GABA) Competitive 378 µM - TM4 Mouse Sertoli Cells
Piperidine-4-sulfonate Competitive - - HEK293 Cells
β-Alanine Competitive - - Various
Hypotaurine Competitive - - TM4 Mouse Sertoli Cells
Imidazole-4-acetate Competitive - - HEK293 Cells

Data sourced from multiple studies. nih.govmdpi.combiocompare.com

Future Directions and Emerging Research Areas

Elucidation of Uncharacterized 2-Aminoethanesulfonate-Related Pathways

A primary focus for future research is the comprehensive mapping of taurine's metabolic network. While the primary synthesis pathway from cysteine is known, recent discoveries indicate that other significant, yet poorly understood, pathways exist. nih.gov

A notable emerging area is the investigation of a novel pathway involving the metabolite N-acetyltaurine. nih.govbiorxiv.org Research has identified a previously uncharacterized enzyme, phosphotriesterase-related (PTER) protein, which catalyzes the reversible N-acetylation of taurine (B1682933). researchgate.netbiorxiv.org The physiological relevance of N-acetyltaurine and the PTER-dependent pathway is just beginning to be explored, with initial studies linking it to the regulation of energy balance and body weight. nih.govthe-scientist.com Further investigation is required to understand the full scope of this pathway, including the factors that regulate PTER activity and the specific downstream effects of N-acetyltaurine. biorxiv.orgresearchgate.net

Additionally, the anaerobic metabolism of taurine by the gut microbiota represents a significant frontier. pnas.org Research has identified a pathway in the intestinal bacterium Bilophila wadsworthia that converts taurine into hydrogen sulfide (B99878) (H₂S), a molecule with significant implications for gut health and disease. pnas.orgresearchgate.net This pathway involves intermediates such as sulfoacetaldehyde (B1196311) and isethionate. pnas.org The complete enzymatic cascade and its regulation in different gut microbes are not fully elucidated. Understanding these microbial pathways is critical, as they link dietary taurine to the production of a potent signaling molecule in the human intestine. pnas.org

Future research will likely focus on:

Identifying the full range of enzymes and intermediates in the N-acetyltaurine pathway across different tissues.

Characterizing the diversity of anaerobic taurine degradation pathways in various microbial species. researchgate.netd-nb.info

Investigating the interplay between host and microbial taurine metabolism.

Exploration of Novel Enzymatic Activities and Molecular Mechanisms

The discovery of new taurine-related pathways is intrinsically linked to the identification of novel enzymes. The characterization of these enzymes is crucial for understanding the molecular mechanisms that govern taurine homeostasis and function.

A key breakthrough has been the functional characterization of the phosphotriesterase-related (PTER) protein as a bidirectional taurine N-acetyltransferase/hydrolase. nih.govresearchgate.net This enzyme uses free acetate (B1210297) to acetylate taurine and can also hydrolyze N-acetyltaurine back to taurine. researchgate.net This discovery of a previously "orphan" enzyme has opened a new avenue in taurine biochemistry. researchgate.netbiorxiv.org Future work will need to explore its substrate specificity, kinetic properties, and regulatory mechanisms in greater detail.

In the realm of microbial metabolism, the enzyme isethionate sulfite-lyase (IslA) has been identified as a key player in the anaerobic degradation of taurine in Bilophila wadsworthia. pnas.org IslA is a glycyl radical enzyme that catalyzes a novel C-S bond cleavage reaction, converting isethionate to sulfite (B76179) and acetaldehyde (B116499). pnas.org The discovery of this unique catalytic mechanism invites further exploration of other potential glycyl radical enzymes involved in organosulfonate metabolism.

Another area of active research is the identification of enzymes responsible for the synthesis of taurine-conjugated molecules beyond bile acids. For instance, a peroxisomal enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), has been identified that conjugates fatty acids to taurine, forming N-acyltaurines. nih.gov These molecules may act as signaling lipids, but their synthesis and function are still being explored. nih.gov

Emerging research directions include:

Screening for novel enzymes involved in taurine modification and conjugation in various organisms.

Structural and mechanistic studies of newly identified enzymes like PTER and IslA to understand their catalytic actions. researchgate.netpnas.org

Investigating the recruitment and evolution of enzymes for new functions within taurine metabolic pathways. nih.gov

Integration of Omics Data for Systems-Level Understanding

The complexity of taurine's physiological roles necessitates a move beyond single-pathway studies to a more holistic, systems-level approach. The integration of various "omics" technologies—metabolomics, proteomics, transcriptomics, and genomics—is proving invaluable for building comprehensive models of taurine function. frontiersin.org

Metabolomics studies have been instrumental in revealing correlations between taurine levels and various physiological and pathological states. For example, untargeted metabolomics has linked lower levels of taurine and its pathway metabolites to age-related diseases. metabolon.com In studies on hyperlipidemia, metabolomics revealed that taurine administration can regulate the metabolism of fatty acids, sphingolipids, and glycerophospholipids. frontiersin.org Mass spectrometry-based metabolome analysis has also been used to identify novel taurine-conjugated dipeptides and acyltaurines in heart tissue, whose functions are yet to be discovered. nih.gov

Combining metabolomics with proteomics and Mendelian randomization, researchers are beginning to establish causal links between taurine metabolism, protein expression, and diseases like heart failure. nih.gov Such integrative approaches can identify druggable proteins in taurine-related pathways. nih.gov Furthermore, RNA sequencing and reverse-phase protein arrays have been used to show that elevated intracellular taurine can activate signaling pathways involving p53, ERK, and mTOR, impacting cell proliferation and protection against DNA damage in cancer cells. mdpi.com

Future research will increasingly rely on:

Multi-omics profiling of tissues and biofluids to identify novel biomarkers and metabolic pathways related to taurine. metabolon.comnih.gov

Computational modeling to integrate diverse omics datasets, creating predictive models of taurine's systemic effects.

Using these integrated models to understand how taurine influences complex biochemical networks in health and disease. metabolon.com

Advanced Methodological Development for In Situ Studies

A significant challenge in taurine research has been the difficulty of visualizing and quantifying its distribution within living cells and tissues in real-time. osti.gov Since taurine is a small and highly mobile molecule, traditional methods like immunohistochemistry are not suitable. osti.gov The development of advanced analytical techniques for in situ studies is therefore a critical research priority.

One promising technique is chemically specific X-ray fluorescence imaging (XFI). By tuning to the sulfur K-edge, XFI can specifically image the sulfonate group of taurine, allowing for quantitative, high-resolution mapping of its distribution in tissue sections without the need for chemical tags. osti.gov This method has already been used to visualize taurine loss in specific neuronal populations following ischemia, highlighting its potential to study taurine's role in pathology at a cellular level. osti.gov

Another area of innovation is the development of novel sensors for taurine detection. Researchers have created paper-based colorimetric devices using triangular silver nanoparticles (TA-AgNPs) that enable rapid and sensitive detection of taurine in biofluids like plasma and urine. rsc.org Such portable and cost-effective methods could be adapted for on-demand analysis and monitoring. rsc.org For process monitoring in industrial settings, deep learning-based image analysis techniques are being developed for in situ monitoring of taurine crystallization, providing real-time data on crystal size and morphology. researchgate.net

Future methodological advancements will likely include:

Refinement of XFI and other imaging mass spectrometry techniques to achieve higher spatial resolution and live-cell imaging capabilities.

Development of genetically encoded fluorescent biosensors for real-time visualization of taurine dynamics inside living cells.

Creation of more sophisticated and selective analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, for precise quantification in complex biological samples. koreascience.kr

Investigating this compound Roles in Underexplored Biological Systems

While taurine research has historically focused on mammals, its roles in other domains of life are largely unexplored and represent a significant growth area for research. The presence of taurine in invertebrates, plants, fungi, and bacteria suggests evolutionarily conserved or uniquely adapted functions that are yet to be understood. nih.govsaudijournals.comethz.ch

In invertebrates, studies on organisms like the pond snail Lymnaea stagnalis suggest that taurine promotes neurite outgrowth and synapse development, indicating its role as a key regulator of neurodevelopment may be evolutionarily conserved between vertebrates and invertebrates. nih.gov However, the specific molecular pathways through which taurine exerts these effects in invertebrate nervous systems remain largely unknown. nih.gov

The role of taurine in plants is another nascent field of research. While generally found in low concentrations, taurine has been shown to promote growth, protect cell membranes from lipid peroxidation, and act as a reactive oxygen species (ROS) scavenger under conditions of abiotic stress. researchgate.net Genetic engineering to increase taurine production in plants could potentially enhance their tolerance to environmental stressors, a concept that warrants further investigation. google.com

The discovery of taurine biosynthesis in the fungus Yarrowia lipolytica and its degradation by various bacteria highlights the importance of studying its metabolism in lower eukaryotes and prokaryotes. nih.govd-nb.info Understanding how these organisms synthesize, transport, and utilize taurine could reveal novel enzymes and metabolic pathways with potential biotechnological applications. nih.govuni-konstanz.de

Key future investigations should include:

Comparative genomics and metabolomics across different phyla to map the evolutionary history and functional divergence of taurine pathways.

Functional studies in model organisms from underexplored systems (e.g., insects, nematodes, fungi, algae) to elucidate taurine's physiological roles. saudijournals.comnih.gov

Exploring the ecological significance of taurine, for example, its role in symbiotic relationships or as a signaling molecule in microbial communities.

Q & A

Q. What analytical methods are recommended for quantifying 2-Aminoethanesulfonate in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) is widely used due to its sulfonate group's polarity and stability. For complex matrices like microbial lysates, sample preparation involving protein precipitation (e.g., acetonitrile) followed by derivatization with dansyl chloride improves sensitivity .

Q. How can researchers ensure the stability of this compound in aqueous solutions during long-term experiments?

Store solutions at 4°C in pH-buffered conditions (pH 7–9) to prevent hydrolysis. Antioxidants like EDTA (1 mM) reduce oxidation risks. Periodic validation via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) confirms structural integrity .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319). Work in a fume hood if generating aerosols. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation for respiratory irritation (H335) .

Q. How do researchers differentiate this compound from structurally similar sulfonates in mixed samples?

Employ tandem MS (MS/MS) for fragmentation patterns or ion-mobility spectrometry to separate isomers. For non-destructive analysis, ¹H-NMR chemical shifts at δ 2.8–3.2 ppm (sulfonate group) and δ 3.4–3.6 ppm (amine group) are diagnostic .

Q. What are the standard reference materials for calibrating this compound assays?

Certified reference materials (CRMs) from suppliers like Kanto Reagents (CAS 7365-82-4) or Angene (CAS 107-35-7) are recommended. Validate purity via elemental analysis and differential scanning calorimetry (DSC) .

Q. Which microbial models are suitable for studying this compound metabolism?

Magnetotactic bacteria (e.g., Magnetospirillum) and anaerobic ammonium-oxidizing (anammox) bacteria are well-documented for sulfonate metabolism studies due to their sulfur assimilation pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in cellular osmoregulation be resolved?

Conduct controlled comparative studies using isotopically labeled this compound (¹³C/¹⁵N) in in vivo models. Control variables like extracellular pH, ion strength, and genetic knockouts (e.g., taurine transporter mutants) to isolate osmoregulatory mechanisms .

Q. What experimental designs optimize this compound synthesis via microbial fermentation?

Use fed-batch bioreactors with Moraxella spp., maintaining dissolved oxygen at 20–30% saturation and limiting cysteine to <5 mM to prevent feedback inhibition. Monitor yield via LC-MS and optimize carbon/nitrogen ratios (e.g., glucose:ammonium sulfate = 4:1) .

Q. How do researchers address discrepancies in reported pKa values for this compound?

Perform potentiometric titrations under standardized conditions (25°C, 0.1 M KCl). Validate with computational methods (DFT calculations) to account for solvent effects. Cross-reference with literature using identical ionic strength buffers .

Q. What strategies mitigate interference from metal ions in this compound chelation studies?

Pre-treat samples with Chelex-100 resin to remove divalent cations (e.g., Ca²⁺, Mg²⁺). Use buffer systems like HEPES instead of phosphate to avoid metal complexation. Confirm binding constants via isothermal titration calorimetry (ITC) .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s environmental impact?

Combine geochemical sampling (e.g., sediment porewater analysis) with metagenomics to identify sulfonate-degrading microbial consortia. Use stable isotope probing (SIP) with ¹³C-labeled this compound to track biodegradation pathways .

Q. What computational tools are effective for modeling this compound’s interaction with enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of sulfonate-binding proteins (e.g., PDB ID 4XYZ) predict binding affinities. Validate with mutagenesis studies targeting predicted active-site residues .

Q. How do researchers validate the absence of toxic byproducts in this compound synthesis routes?

Employ gas chromatography-mass spectrometry (GC-MS) for volatile byproducts and LC-HRMS for non-volatiles. Compare against toxicity databases (e.g., ECOTOX) and conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. What statistical methods resolve variability in this compound bioaccumulation data across studies?

Apply multivariate analysis (PCA) to identify confounding variables (e.g., exposure duration, organism size). Use mixed-effects models to account for inter-study heterogeneity. Meta-analysis tools like RevMan quantify overall effect sizes .

Q. How can this compound be functionalized for targeted drug delivery systems?

Modify the amine group via EDC/NHS coupling to attach PEGylated ligands or antibodies. Characterize conjugation efficiency using MALDI-TOF MS and validate targeting in vitro (e.g., fluorescence microscopy with labeled constructs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.